An In-depth Technical Guide to Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the heterocyclic compound Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the heterocyclic compound Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, designed for researchers, scientists, and professionals in drug development. We will delve into its systematic nomenclature, explore a robust synthetic route, detail its structural characterization, and discuss its potential as a scaffold in medicinal chemistry based on the well-established biological activities of the broader quinazolinone class of molecules.
Introduction: The Significance of the Spiro-Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The fusion of a pyrimidine ring with a benzene ring creates a versatile template that has been successfully exploited to develop drugs with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1]
The introduction of a spirocyclic moiety, in this case, a cyclobutane ring at the 2-position of the tetrahydroquinazoline-4-one system, imparts a unique three-dimensional architecture. This structural rigidity and novelty can lead to enhanced binding affinity and selectivity for biological targets, offering a promising avenue for the development of new therapeutic agents. This guide will focus on the specific congener, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, providing a foundational understanding for its synthesis and potential applications.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of spiro compounds follows a well-defined set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] For the title compound, the name is derived as follows:
Spiro : Indicates a spirocyclic compound with one common atom joining two rings.
[...quinazoline-2,1'-cyclobutane] : Defines the two ring systems and their point of fusion. The quinazoline ring is the parent heterocycle, and the spiro fusion occurs at its 2-position, connecting to the 1'-position of the cyclobutane ring.
1,2,3,4-tetrahydro : Specifies the saturation of the quinazoline ring system.
-4-one : Denotes the presence of a ketone functional group at the 4-position of the quinazoline ring.
Thus, the unambiguous IUPAC name is Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one . Its chemical structure is depicted in Figure 1.
Figure 1. Chemical Structure of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one: A Plausible Synthetic Approach
While a specific documented synthesis for Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is not extensively reported, a reliable synthetic route can be extrapolated from the well-established methods for the synthesis of analogous spiro-quinazolinones. The most common and efficient method involves the condensation of 2-aminobenzamide with a suitable cyclic ketone, in this case, cyclobutanone.[4]
The proposed reaction mechanism proceeds through an initial nucleophilic attack of the primary amine of 2-aminobenzamide on the carbonyl carbon of cyclobutanone, followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization, yields the final spiro-quinazolinone product.
Caption: Proposed synthetic pathway for Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, adapted from general procedures for similar compounds.[4]
Materials:
2-Aminobenzamide
Cyclobutanone
Ethanol (or other suitable solvent like methanol or acetic acid)
Catalytic amount of a weak acid (e.g., acetic acid)
Standard laboratory glassware and reflux apparatus
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) in ethanol.
Addition of Reactants: To this solution, add cyclobutanone (1.1 equivalents) and a catalytic amount of acetic acid.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization: The purified fractions containing the desired product are combined, and the solvent is evaporated to yield Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one as a solid. The structure and purity of the compound should be confirmed by spectroscopic methods.
Spectroscopic Characterization
The structural confirmation of the synthesized Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is achieved through a combination of spectroscopic techniques.
Technique
Expected Key Features
¹H NMR
Aromatic protons of the quinazoline ring, signals for the CH₂ groups of the cyclobutane ring, and distinct signals for the N-H protons. A pre-print article reports the following ¹H NMR data for a similar compound: (400 MHz, CDCl₃) δ 7.90 (dd, J = 1.6, 7.8 Hz, 1H), 7.45 (s, 1H), 7.33 (m, 1H), 7.30 (d, J = 5.4 Hz, 4H), 7.22 (ddt, J = 2.5, 2.5, 6.3, 8.8 Hz, 1H), 6.85 (t, J = 7.5, 7.5 Hz, 1H).[3]
¹³C NMR
Resonances for the carbonyl carbon (C=O), spiro carbon, aromatic carbons, and the aliphatic carbons of the cyclobutane ring.
IR Spectroscopy
Characteristic absorption bands for N-H stretching, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic moieties.
Mass Spectrometry
The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, M.W. = 200.23 g/mol ).
Potential Therapeutic Applications
The quinazolinone scaffold is a cornerstone in the development of a multitude of therapeutic agents. The diverse biological activities associated with this class of compounds suggest that Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one could be a valuable candidate for various pharmacological screenings.
Anticancer Activity: Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and targeting of specific kinases.
Anticonvulsant Activity: The quinazolinone nucleus is a key feature in several compounds exhibiting significant anticonvulsant properties.
Antimicrobial and Antifungal Activity: A number of quinazolinone derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.
The unique spirocyclic nature of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one may lead to novel interactions with biological targets, potentially resulting in enhanced potency or a novel mechanism of action. Further investigation into the biological profile of this compound is warranted.
Conclusion
Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is a fascinating heterocyclic compound with a unique three-dimensional structure. This guide has provided a comprehensive overview of its IUPAC nomenclature, a plausible and detailed synthetic protocol, and a summary of the key spectroscopic features for its characterization. Based on the extensive and diverse biological activities of the quinazolinone and spiro-quinazolinone family of compounds, this molecule represents a promising scaffold for further investigation in the field of drug discovery and development. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working in this exciting area of medicinal chemistry.
References
Al-Salem, H. S., Hegazy, G. H., El-Taher, K. F., El-Messery, S. M., Al-Obaid, A. M., & El-Subbagh, H. I. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(8), 1490-1499.
IUPAC. (1979). Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Pergamon Press.
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954.
Kohli, D., Hashim, S. R., Vishal, S., Sharma, M., & Singh, A. K. (2009). Synthesis and antibacterial activity of quinazolinones. International Journal of PharmTech Research, 1(2), 245-251.
Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one. Arabian Journal of Chemistry, 4(4), 403-411.
ScholarWorks@UARK. (n.d.). Visible Light-assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]
MOLBASE. (n.d.). 1'H-Spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. Retrieved from [Link]
PubChem. (n.d.). Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-. Retrieved from [Link]
RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
PubMed. (2023). Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway. Retrieved from [Link]
Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]
An In-depth Technical Guide to the Crystallography and 3D Structure of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spiro-Quinazoline Scaffolds The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spiro-Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. When incorporated into a spirocyclic system, where two rings share a single atom, the resulting three-dimensional architecture offers unique advantages in drug design. The rigid, defined orientation of substituents in spiro-quinazolines can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and detailed 3D structure of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, a representative member of this promising class of molecules.
Synthesis and Crystallization
The synthesis of spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one can be achieved through a multicomponent reaction, a highly efficient approach in modern organic synthesis. A plausible and effective route involves the condensation of anthranilamide with cyclobutanone.
Experimental Protocol: Synthesis
Step 1: Reaction Setup
In a round-bottom flask, dissolve anthranilamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
Step 2: Addition of Reagents
To the stirred solution, add cyclobutanone (1.2 equivalents) and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).
Step 3: Reaction Conditions
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Step 4: Work-up and Purification
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the desired spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique.
Step 1: Solvent Selection
Choose a solvent or a binary solvent system in which the compound has moderate solubility. Ethyl acetate or a mixture of dichloromethane and hexane are good starting points.
Step 2: Preparation of Saturated Solution
Gently warm the solvent and dissolve the compound until a saturated solution is obtained.
Step 3: Slow Evaporation
Loosely cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
Step 4: Crystal Harvesting
Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them on filter paper.
Foundational
An In-Depth Technical Guide to the Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one Core: Synthesis, Properties, and Therapeutic Potential
Abstract The quinazolinone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities.[1][2] The incor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinazolinone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities.[1][2] The incorporation of spirocyclic systems into drug candidates is a powerful strategy for introducing conformational rigidity, novel three-dimensional exit vectors, and improved physicochemical properties.[3] This guide focuses on the spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one core, a unique and underexplored scaffold that merges the therapeutic potential of the quinazolinone ring with the distinct stereochemical features of a cyclobutane moiety. While direct literature on this specific heterocyclic system is limited, this document synthesizes established chemical principles and analogous findings to provide a comprehensive overview of its probable synthetic routes, key characteristics, and significant therapeutic promise for researchers, scientists, and drug development professionals.
Introduction: The Strategic Fusion of Quinazolinone and a Spiro-Cyclobutane Moiety
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery. Among them, the quinazolinone core is preeminent, demonstrating a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4] This versatility stems from its rigid, planar structure and its capacity for diverse substitutions, allowing for fine-tuning of its interactions with various biological targets.
The strategic introduction of a spiro-fused cyclobutane ring at the C2 position of the tetrahydroquinazoline-4-one system introduces several advantageous features:
Increased Three-Dimensionality: Moving away from flat, two-dimensional structures is a key objective in modern drug design to enhance specificity and reduce off-target effects. The spiro-cyclobutane enforces a rigid, non-planar geometry.
Novel Chemical Space: This specific fusion creates a unique molecular architecture, providing access to unexplored areas of chemical space and potentially novel intellectual property.
Conformational Restriction: The strained four-membered ring locks the conformation of the molecule, which can lead to a more favorable entropy of binding to a biological target.
This guide will elucidate the most viable synthetic pathways to access this promising scaffold and explore its potential applications in drug discovery based on the well-documented activities of its parent structures and closely related analogues.
Proposed Synthetic Strategies for the Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one Core
Based on established methodologies for the synthesis of related spiro-quinazolinones, two primary synthetic routes are proposed.
The most direct and widely practiced method for constructing 2,3-dihydroquinazolin-4(1H)-one scaffolds involves the condensation of a 2-aminobenzamide derivative with a ketone or aldehyde.[5][6] This reaction is typically promoted by an acid catalyst and proceeds via the formation of a carbinolamine intermediate, which then undergoes intramolecular cyclization and dehydration.
Applying this logic, the target spiro-cyclobutane compound can be efficiently synthesized by reacting 2-aminobenzamide with cyclobutanone.
Caption: Proposed mechanism for the direct condensation synthesis.
Experimental Protocol: Synthesis of spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Reaction Setup: To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, 0.5 M), add cyclobutanone (1.2 eq).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., diethyl ether). If no precipitate forms, concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure spiro compound.
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol relies on the established reactivity of the starting materials, with reaction progress easily monitored by TLC until the starting materials are consumed.
Alternative Synthetic Route: Oxidative Rearrangement of a Spiro Aminal
An innovative approach has been demonstrated for the synthesis of related spiro-cyclobutane-dihydroquinazolines.[7] This method involves the initial formation of a spiro aminal, followed by an oxidant-induced rearrangement.
This strategy involves two key steps:
Aminal Formation: Condensation of o-aminobenzylamine with cyclobutanone yields the spiro[cyclobutane-1,2'-(1,2,3,4-tetrahydroquinazoline)] aminal.[7]
Oxidative Rearrangement: Treatment of the aminal with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), induces a rearrangement to form the dihydroquinazoline ring system.[7]
Application Note and Protocol: A Guide to the Synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, a heterocyclic compound o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold and its spirocyclic derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anticonvulsant, and potential anti-Alzheimer's properties.[1][2][3][4] This guide presents a plausible and efficient synthetic protocol, grounded in established chemical principles for the synthesis of related spiro-quinazolinones.[1][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the rationale behind the selection of reagents and conditions.
Introduction: The Significance of the Spiro-Quinazoline Scaffold
The quinazoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[5] The fusion of a benzene ring and a pyrimidine ring creates a versatile template for designing molecules with diverse pharmacological profiles. Spiro-quinazolines, a subclass of these compounds, feature a spirocyclic system at the C2 position of the quinazoline ring. This three-dimensional arrangement can lead to enhanced binding affinity and selectivity for biological targets by exploring different regions of the target's binding pocket.[7] The synthesis of novel spiro-quinazoline derivatives is therefore a key area of research in the development of new therapeutic agents.[7]
Synthetic Strategy: A Mechanistic Overview
The most common and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spiro-derivatives is the acid-catalyzed condensation reaction between 2-aminobenzamide (anthranilamide) and a carbonyl compound, in this case, cyclobutanone.[1]
The proposed reaction mechanism proceeds as follows:
Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of cyclobutanone, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The primary amino group of 2-aminobenzamide acts as a nucleophile and attacks the activated carbonyl carbon of cyclobutanone, forming a tetrahedral intermediate.
Dehydration: The intermediate undergoes dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The amide nitrogen of the anthranilamide moiety then performs an intramolecular nucleophilic attack on the imine carbon.
Proton Transfer and Tautomerization: A final proton transfer and tautomerization yield the stable spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Experimental Protocol: Synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
This protocol is based on analogous syntheses of spiro-quinazolinones and is designed to be a robust starting point for optimization.[1][5]
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Purity
Supplier
2-Aminobenzamide (Anthranilamide)
C₇H₈N₂O
136.15
≥98%
Sigma-Aldrich
Cyclobutanone
C₄H₆O
70.09
≥98%
Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TSA)
C₇H₈O₃S·H₂O
190.22
≥98.5%
Sigma-Aldrich
Toluene
C₇H₈
92.14
Anhydrous, ≥99.8%
Sigma-Aldrich
Ethyl acetate
C₄H₈O₂
88.11
ACS grade
Fisher Scientific
Hexane
C₆H₁₄
86.18
ACS grade
Fisher Scientific
Anhydrous sodium sulfate
Na₂SO₄
142.04
Granular
VWR
Equipment:
Round-bottom flask (100 mL)
Dean-Stark apparatus
Condenser
Magnetic stirrer with heating plate
Rotary evaporator
Büchner funnel and flask
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
Melting point apparatus
NMR spectrometer
Mass spectrometer
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.36 g, 10 mmol), cyclobutanone (0.70 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).
Solvent Addition: Add 40 mL of anhydrous toluene to the flask.
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask.
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
Reaction Completion: Continue the reflux until the starting material (2-aminobenzamide) is no longer visible on the TLC plate (typically 4-6 hours).
Work-up:
Allow the reaction mixture to cool to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization:
Determine the melting point of the purified product.
Characterize the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Rationale for Experimental Choices
Catalyst: p-Toluenesulfonic acid is a commonly used, effective, and relatively inexpensive acid catalyst for this type of condensation reaction. Other acidic catalysts such as Amberlyst 15 or sulfamic acid could also be employed.[1]
Solvent and Water Removal: Toluene is an excellent solvent for this reaction as it is relatively non-polar and allows for azeotropic removal of water using a Dean-Stark apparatus. The removal of water drives the reaction equilibrium towards the product side, thus increasing the yield.
Purification: Recrystallization is a straightforward method for purifying solid products. If the crude product contains impurities with similar solubility, column chromatography provides a more rigorous purification method.
Troubleshooting
Problem
Possible Cause
Solution
Low or no product yield
Incomplete reaction
Extend the reflux time and monitor carefully by TLC.
Inactive catalyst
Use a fresh batch of p-toluenesulfonic acid.
Wet solvent
Ensure the use of anhydrous toluene.
Complex mixture of products
Side reactions
Lower the reaction temperature and monitor closely.
Impure starting materials
Check the purity of the starting materials before the reaction.
Difficulty in purification
Co-eluting impurities
Optimize the solvent system for column chromatography or try a different recrystallization solvent.
Conclusion
The synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one can be achieved through a well-established acid-catalyzed condensation reaction. The protocol provided in this guide offers a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of the pure product.
References
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Available from: [Link]
Design, facile synthesis, and evaluation of novel spiro- and pyrazolo[1,5-c]quinazolines as cholinesterase inhibitors: Molecular docking and MM/GBSA studies. PubMed. Available from: [Link]
Synthesis of a spiro quinazoline compound as potential drug useful in the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]
Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. PubMed. Available from: [Link]
Synthesis and biological activities of novel spiroquinazoline derivatives for Alzheimer's disease. ResearchGate. Available from: [Link]
Spiro-fused indoline-quinazoline hybrids as smart bombs against TNF-α-mediated inflammation. PubMed. Available from: [Link]
A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magn. Journal of Synthetic Chemistry. Available from: [Link]
In Silico Identification and Characterization of Spiro[1][2][7]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI. Available from: [Link]
Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. Available from: [Link]
Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. ACS Publications. Available from: [Link]
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available from: [Link]
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available from: [Link]
Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer Disease. Semantic Scholar. Available from: [Link]
A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. ResearchGate. Available from: [Link]
Application Notes and Protocols for the Synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
This comprehensive guide provides a detailed protocol for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, a valuable heterocyclic compound with significant potential in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The spiro-quinazoline scaffold is a prominent structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated synthetic methodology.
Introduction to Spiro-Quinazolinones
Spiro-quinazolines represent a unique class of heterocyclic compounds characterized by a spirocyclic junction where a quinazolinone ring system is fused to a cycloalkane. This structural feature imparts a three-dimensional architecture that is highly desirable in modern drug design, as it can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] The quinazolinone core itself is a privileged scaffold, found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The target molecule, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, incorporates a cyclobutane ring, a structural element that has garnered increasing interest in medicinal chemistry due to its ability to introduce conformational rigidity and novel chemical space. The synthesis of this specific spiro-compound is achieved through a robust and efficient acid-catalyzed condensation reaction.
Synthetic Strategy and Mechanistic Insights
The preparation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is accomplished via a one-pot, three-component condensation reaction involving 2-aminobenzamide, cyclobutanone, and a catalytic amount of p-toluenesulfonic acid (p-TSA). This approach is favored for its operational simplicity and atom economy.
The reaction mechanism, as illustrated in the diagram below, proceeds through a series of well-defined steps initiated by the acid catalyst.
Caption: Reaction mechanism for the synthesis of the target compound.
The key steps of the mechanism are:
Carbonyl Activation: The p-toluenesulfonic acid protonates the carbonyl oxygen of cyclobutanone, increasing its electrophilicity.
Nucleophilic Attack: The primary amino group of 2-aminobenzamide acts as a nucleophile and attacks the activated carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal intermediate undergoes dehydration to form a more stable iminium ion.
Intramolecular Cyclization: The amide nitrogen of the 2-aminobenzamide moiety then performs an intramolecular nucleophilic attack on the iminium carbon, leading to the formation of the six-membered quinazoline ring.
Tautomerization: A final proton transfer step results in the formation of the stable Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Aminobenzamide
98%
Sigma-Aldrich
Cyclobutanone
98%
Sigma-Aldrich
p-Toluenesulfonic acid monohydrate
98.5%
Sigma-Aldrich
Toluene
Anhydrous, 99.8%
Sigma-Aldrich
Ethyl acetate
ACS grade
Fisher Scientific
Hexane
ACS grade
Fisher Scientific
Equipment
Round-bottom flask (100 mL)
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Application Notes and Protocols for Anticancer Activity Screening of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one Derivatives
Introduction: The Therapeutic Potential of Spiro-Quinazoline Scaffolds The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs such as gefitinib an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Spiro-Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs such as gefitinib and erlotinib, which primarily function as epidermal growth factor receptor (EGFR) inhibitors.[1][2] The therapeutic versatility of quinazoline derivatives extends to various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[1][3] The incorporation of a spirocyclic moiety, such as a cyclobutane ring, into the quinazoline framework introduces a three-dimensional architecture. This structural rigidity can enhance target selectivity and improve metabolic stability, making spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one derivatives a promising class of compounds for novel anticancer drug discovery.[4]
These application notes provide a comprehensive guide for researchers to conduct the initial in vitro screening of this novel compound series. The protocols herein are designed to be robust and self-validating, establishing a clear workflow from preliminary cytotoxicity assessment to the elucidation of the mode of cell death.
Experimental Design & Workflow
The primary screening funnel for a new chemical entity with potential anticancer activity begins with a broad assessment of its cytotoxic effects against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.
Figure 1: High-level experimental workflow for screening spiro-quinazoline derivatives.
Part 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing cell viability.[5][6] It quantitatively measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the resulting color is directly proportional to the number of viable cells.[6]
Rationale for Cell Line Selection
To obtain a broad-spectrum view of the compounds' activity, it is crucial to test them against a panel of cell lines representing different cancer types. A suggested starting panel includes:
MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized line used extensively in anticancer research.
A549: A human lung carcinoma cell line. Lung cancer is a major therapeutic area for quinazoline-based drugs.
DU-145: A human prostate carcinoma cell line. Prostate cancer represents another significant malignancy to target.[8]
HEK293: A human embryonic kidney cell line, often used as a control for non-cancerous cells to assess general cytotoxicity.
Protocol 1: MTT Cytotoxicity Assay
Materials:
Selected cancer cell lines (e.g., MCF-7, A549, DU-145) and a non-cancerous cell line (e.g., HEK293).
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Spiro-quinazoline derivatives (stock solutions in DMSO).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Sterile 96-well plates.
Procedure:
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
Compound Treatment: Prepare serial dilutions of the spiro-quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time depends on the cell doubling time and the expected mechanism of action.[10]
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Hypothetical IC₅₀ Values of Spiro-Quinazoline Derivatives (µM)
Compound ID
MCF-7 (Breast)
A549 (Lung)
DU-145 (Prostate)
HEK293 (Normal)
SQ-001
8.5
6.2
12.1
> 50
SQ-002
3.1
2.5
5.8
45.7
SQ-003
25.4
30.1
19.8
> 50
Doxorubicin
0.9
1.2
1.5
5.2
(Note: Data are hypothetical and for illustrative purposes only. Doxorubicin is included as a positive control.)
Part 2: Elucidating the Mechanism of Cell Death (Apoptosis Assay)
Once a compound demonstrates significant cytotoxicity, the next critical step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs.[11] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between these states.[12][13]
Scientific Principle:
In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12]
Figure 2: Principle of Annexin V / PI staining for apoptosis detection.
Protocol 2: Apoptosis Quantification by Flow Cytometry
Materials:
Cancer cell line showing high sensitivity in the MTT assay.
Spiro-quinazoline derivative at its determined IC₅₀ and 2x IC₅₀ concentrations.
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
Flow cytometer.
Procedure:
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle (DMSO), the IC₅₀, and 2x IC₅₀ concentrations of the selected spiro-quinazoline derivative for 24-48 hours.
Cell Harvesting: Collect both the floating and adherent cells. To collect adherent cells, wash with PBS and gently detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[14]
Washing: Discard the supernatant and wash the cells twice with cold PBS.[15]
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.[14]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[14]
Data Interpretation
The flow cytometer will generate dot plots separating the cell population into four quadrants:
Q1 (Annexin V- / PI+): Necrotic cells.
Q2 (Annexin V+ / PI+): Late apoptotic cells.
Q3 (Annexin V- / PI-): Live cells.
Q4 (Annexin V+ / PI-): Early apoptotic cells.
A significant increase in the population of the Q4 and Q2 quadrants in treated cells compared to the control indicates that the compound induces cell death via apoptosis.[16]
Potential Mechanisms of Action & Further Investigation
The quinazoline scaffold is a well-known inhibitor of protein kinases, particularly EGFR.[17][18] Additionally, some quinazolinone derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase.[3][19]
Figure 3: Potential anticancer mechanisms of spiro-quinazoline derivatives.
Based on these precedents, follow-up studies for promising lead compounds should include:
Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of tubulin inhibitors.[19]
Tubulin Polymerization Assays: In vitro assays to directly measure the effect of the compounds on the assembly of purified tubulin.[8]
Kinase Profiling: Screening against a panel of kinases, with a primary focus on EGFR, to identify specific molecular targets.[17]
Western Blot Analysis: To probe for the expression levels of key apoptotic proteins (e.g., cleaved PARP, caspases, Bcl-2 family proteins) to confirm the apoptotic pathway.[1][16]
By following these detailed protocols and the proposed experimental funnel, researchers can effectively screen novel Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one derivatives and identify promising candidates for further preclinical development.
References
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). Royal Society of Chemistry. [Link]
Purohit, R., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(5), 2034-2051. [Link]
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]
Singh, H., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(11), 1221-1243. [Link]
Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15873. [Link]
Al-Ostath, A., et al. (2017). Evaluation of anticancer and anti-mitotic properties of quinazoline and quinazolino-benzothiadiazine derivatives. bioRxiv. [Link]
Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]
Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (2021). MDPI. [Link]
Development of tubulin polymerization inhibitors as anticancer agents. (2023). Taylor & Francis Online. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. (2022). ACS Publications. [Link]
Apoptosis Protocols. (n.d.). University of South Florida. [Link]
Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2014). ResearchGate. [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2024). IntechOpen. [Link]
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). Molecules, 27(15), 4930. [Link]
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. [Link]
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(11), 13391-13429. [Link]
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]
Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. [Link]
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2022). MDPI. [Link]
How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. [Link]
Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. (2025). BioWorld. [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4930. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Evaluation of Novel Quinazoline-Based Compounds
Introduction: The Quinazoline Scaffold in Antimicrobial Drug Discovery The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning a wide array of compo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold in Antimicrobial Drug Discovery
The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning a wide array of compounds with significant pharmacological activities.[1] Historically recognized for their anticancer properties, with derivatives like gefitinib and erlotinib targeting EGFR kinase, quinazolines have emerged as a formidable class of antimicrobial agents.[2][3] The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical entities, and the structural versatility of the quinazoline ring system offers a fertile ground for developing next-generation therapeutics.[2]
These compounds have demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, including challenging resistant strains like MRSA.[4][5][6] The mechanism of action for many quinazolinone derivatives involves the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[7][8] This mode of action, shared with the successful fluoroquinolone class of antibiotics, validates the quinazoline core as a high-potential target for antibacterial drug design.[9]
The efficacy of a quinazoline derivative is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies have revealed that modifications at the 2, 3, and 4-positions of the quinazoline ring can dramatically modulate the antimicrobial potency and spectrum.[2][6] Therefore, a systematic and rigorous evaluation pipeline is paramount to identify lead candidates, understand their mechanism, and assess their preliminary safety profile.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a comprehensive antimicrobial evaluation of novel quinazoline-based compounds. It moves beyond simple procedural lists to explain the causality behind each protocol, ensuring a robust and scientifically sound assessment.
Caption: Fig. 1: A structured workflow for the comprehensive evaluation of novel antimicrobial compounds.
The initial phase of evaluation focuses on quantifying the fundamental potency of the novel compounds. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Following this, the Minimum Bactericidal Concentration (MBC) is determined to differentiate between agents that merely inhibit growth (bacteriostatic) and those that kill the bacteria (bactericidal).
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, which provide a standardized method for testing bacteria that grow aerobically.[10]
Causality: The broth microdilution method is chosen for its efficiency, low sample requirement, and suitability for high-throughput screening. Using a standardized bacterial inoculum (0.5 McFarland) is critical for reproducibility, as the final bacterial concentration directly impacts the MIC value.[11] Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium as its composition is well-defined and has minimal interference with most antimicrobial agents.[12]
Materials:
Novel quinazoline compounds, stock solutions in 100% DMSO.
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).
Incubator (35-37°C).
Step-by-Step Protocol:
Inoculum Preparation:
a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
b. Suspend the colonies in sterile saline.
c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] This can be verified using a spectrophotometer at 625 nm.
d. Within 15 minutes, dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
Plate Preparation:
a. Add 100 µL of MHB to all wells of a 96-well plate.
b. In the first column of wells, add 100 µL of the test compound stock solution (prepared at twice the highest desired concentration in MHB). This creates a 1:2 dilution.
c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
d. Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).
Inoculation:
a. Add 100 µL of the final diluted bacterial inoculum (from step 1d) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
b. The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
Incubation & Interpretation:
a. Cover the plate and incubate at 37°C for 18-24 hours.
b. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
c. The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.
Caption: Fig. 2: A sequential workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Causality: The MBC test is a direct extension of the MIC assay. It is essential for applications where bacterial killing is required, not just inhibition (e.g., in immunocompromised patients or for treating severe infections). The 99.9% killing threshold is the standard definition of bactericidal activity.
Materials:
Results from the MIC assay.
Tryptic Soy Agar (TSA) plates or other suitable non-selective agar.
Step-by-Step Protocol:
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
Mix the contents of each selected well thoroughly.
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a TSA plate.
Incubate the TSA plate at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, this is often identified as the concentration that shows no growth or only 1-2 colonies on the agar.
Data Presentation: MIC & MBC Results
Summarize the quantitative data in a clear, structured table.
Compound ID
Test Organism
MIC (µg/mL)
MBC (µg/mL)
Interpretation (MBC/MIC Ratio)
QZ-001
S. aureus ATCC 29213
2
4
Bactericidal (≤4)
QZ-001
E. coli ATCC 25922
8
>64
Bacteriostatic (>4)
QZ-002
S. aureus ATCC 29213
4
8
Bactericidal (≤4)
QZ-002
E. coli ATCC 25922
16
>64
Bacteriostatic (>4)
Ciprofloxacin
S. aureus ATCC 29213
0.25
0.5
Bactericidal (≤4)
Ciprofloxacin
E. coli ATCC 25922
0.015
0.03
Bactericidal (≤4)
Section 2: Assessing Activity Against Bacterial Biofilms
Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step in assessing its potential clinical utility.[13]
Protocol 2.1: Biofilm Inhibition and Quantification (Crystal Violet Assay)
Causality: The crystal violet (CV) assay is a simple, robust method for quantifying biofilm biomass. CV is a basic dye that stains negatively charged components of the biofilm matrix and bacterial cells.[14] After washing away planktonic (free-floating) cells, the retained dye is solubilized, and its absorbance is measured, which is directly proportional to the amount of biofilm.[15]
Biofilm Formation:
a. Prepare a 0.5 McFarland suspension of the test bacteria and dilute it 1:100 in TSB + 1% glucose.
b. Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate.
c. Add 100 µL of the test compound (at 2x the desired final concentration) to the wells. Include growth control wells (bacteria + vehicle) and media control wells (uninoculated media).
d. Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.
Staining:
a. Gently discard the planktonic culture from the wells.
b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]
Quantification:
a. Discard the crystal violet solution and wash the wells three times with PBS.
b. Invert the plate and tap gently on a paper towel to remove excess liquid. Allow the plate to air dry completely.
c. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[15]
d. Incubate for 15 minutes at room temperature.
e. Measure the absorbance at 595 nm using a plate reader.
Data Presentation: Biofilm Inhibition
Compound ID
Concentration (µg/mL)
% Biofilm Inhibition
QZ-001
0.5 (¼ x MIC)
25.4%
QZ-001
1 (½ x MIC)
68.2%
QZ-001
2 (1 x MIC)
91.5%
QZ-002
1 (¼ x MIC)
10.1%
QZ-002
2 (½ x MIC)
35.7%
QZ-002
4 (1 x MIC)
85.3%
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is a critical part of drug development. For quinazolines, a common target is DNA gyrase.[8] Additionally, assessing membrane damage provides insight into alternative or complementary mechanisms.
Protocol 3.1: Bacterial DNA Gyrase Supercoiling Inhibition Assay
Causality: DNA gyrase is a bacterial topoisomerase II that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. This assay relies on the principle that gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form. An inhibitor will prevent this conversion. The different DNA topoisomers (relaxed, supercoiled, linear) can be separated by agarose gel electrophoresis due to their different conformations.[16]
Materials:
Purified E. coli DNA Gyrase enzyme.
Relaxed pBR322 plasmid DNA (substrate).
5x Assay Buffer (containing ATP).
Test compounds and positive control (e.g., Ciprofloxacin).
Agarose gel electrophoresis system.
DNA stain (e.g., Ethidium Bromide or SYBR Safe).
Step-by-Step Protocol:
Reaction Setup:
a. On ice, prepare reaction tubes. To each tube, add assay buffer, relaxed pBR322 DNA, and water to the appropriate volume.
b. Add the test compound at various concentrations. Include a "no enzyme" control, a "no inhibitor" control (enzyme + vehicle), and a positive control inhibitor.
c. Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube (except the "no enzyme" control).
Incubation:
a. Mix gently and incubate the reactions at 37°C for 30-60 minutes.
Termination and Analysis:
a. Stop the reaction by adding a gel loading dye containing a protein denaturant (like SDS) and a tracking dye.
b. Load the samples onto a 1% agarose gel.
c. Run the gel at approximately 90V for 90 minutes.
d. Stain the gel with a DNA stain and visualize it under UV light.
Interpretation:
No Enzyme Control: Will show a band corresponding to relaxed plasmid DNA.
No Inhibitor Control: Will show a fast-migrating band corresponding to supercoiled plasmid DNA.
Effective Inhibitor: Will show a band similar to the "no enzyme" control (relaxed DNA), indicating inhibition of the supercoiling activity.
Caption: Fig. 3: Quinazoline inhibitors block the ATP-dependent supercoiling of relaxed DNA by DNA gyrase.
Protocol 3.2: Membrane Permeability Assay
Causality: This protocol uses two fluorescent probes to assess damage to the bacterial outer and inner membranes. N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of the outer membrane, indicating permeabilization.[17] Propidium iodide (PI) is a DNA-intercalating agent that cannot cross the intact inner membrane of live cells. Its fluorescence increases dramatically upon binding to DNA, thus signaling inner membrane damage.[17]
Materials:
Mid-log phase bacterial culture.
HEPES buffer with glucose.
N-phenyl-1-naphthylamine (NPN) stock solution in acetone.
Propidium Iodide (PI) stock solution in water.
Fluorometer or fluorescence plate reader.
Step-by-Step Protocol:
Cell Preparation:
a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).
b. Harvest cells by centrifugation and wash twice with HEPES buffer.
c. Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.1.
Outer Membrane Permeability (NPN Assay):
a. Add the bacterial suspension to the wells of a black 96-well plate.
b. Add NPN to a final concentration of 10 µM.
c. Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[17]
d. Add the test compound and immediately begin kinetic fluorescence readings for 15-30 minutes.
e. A rapid increase in fluorescence indicates outer membrane permeabilization.
Inner Membrane Permeability (PI Assay):
a. Add the bacterial suspension to the wells of a black 96-well plate.
b. Add PI to a final concentration of 1-5 µM.
c. Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).[17]
d. Add the test compound and monitor fluorescence kinetically.
e. A time-dependent increase in fluorescence indicates progressive inner membrane damage.
Section 4: Preliminary Safety Assessment
Before a compound can be considered for further development, its toxicity to mammalian cells must be assessed. A high therapeutic index (low toxicity to mammalian cells and high activity against bacteria) is desired.
Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a standard colorimetric test for cell viability.[18][19] Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow soluble dye into an insoluble purple formazan.[19] The amount of formazan produced is proportional to the number of living cells.
Materials:
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or Vero - monkey kidney).[20]
Complete cell culture medium (e.g., DMEM with 10% FBS).
MTT solution (5 mg/mL in PBS).
Solubilization solution (e.g., acidified isopropanol or DMSO).
96-well flat-bottom tissue culture plates.
Step-by-Step Protocol:
Cell Seeding:
a. Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well.
b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment:
a. Prepare serial dilutions of the test compounds in complete medium.
b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
c. Include "cells only" controls (vehicle) and "media only" blanks.
d. Incubate for 24-48 hours.
MTT Addition and Solubilization:
a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Purple formazan crystals should become visible in viable cells.
b. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Quantification:
a. Gently mix the plate to ensure all crystals are dissolved.
b. Measure the absorbance at 570 nm.
c. Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ (concentration that inhibits 50% of cell growth) can then be determined.
References
Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available from: [Link]
Academia.edu. (PDF) Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Available from: [Link]
National Institutes of Health (NIH). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Available from: [Link]
Research in Pharmacy and Health Sciences. Recent Developments in the Antimicrobial Activity of Quinazoline. Available from: [Link]
National Institutes of Health (NIH). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Available from: [Link]
Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]
Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]
National Institutes of Health (NIH). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Available from: [Link]
National Institutes of Health (NIH). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]
ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [Link]
EUCAST. Clinical Breakpoint Tables. Available from: [Link]
PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Available from: [Link]
ResearchGate. How to assess bacterial permeability?. Available from: [Link]
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
National Institutes of Health (NIH). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [Link]
National Institutes of Health (NIH). Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
Bio-protocol. Crystal violet staining for biofilm analysis. Available from: [Link]
National Institutes of Health (NIH). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available from: [Link]
National Institutes of Health (NIH). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Available from: [Link]
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
ResearchGate. (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [Link]
B-Active. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
iGEM. General Biofilm Assay Protocol. Available from: [Link]
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]
MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
U.S. Food & Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]
ACS Publications. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available from: [Link]
National Institutes of Health (NIH). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Available from: [Link]
ProFoldin. Bacterial DNA gyrase assay kits. Available from: [Link]
Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available from: [Link]
DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Available from: [Link]
Oxford Academic. Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. Available from: [Link]
Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
ACS Publications. Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Available from: [Link]
Frontiers. Fluorescence-Based Membrane Potential Assays in Bacteria. Available from: [Link]
Application Notes and Protocols for the Evaluation of CNS Activity in Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one Analogs
Introduction: Unlocking a Novel Chemical Space for CNS Drug Discovery The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicinal chemistry. Pathologies such a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking a Novel Chemical Space for CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicinal chemistry. Pathologies such as epilepsy, anxiety, and neurodegenerative diseases necessitate the continuous exploration of new chemical scaffolds that offer improved efficacy, selectivity, and safety profiles. Among the heterocyclic compounds of interest, the quinazoline core has a rich history, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties[1][2].
A particularly promising strategy in drug design involves the introduction of spirocyclic centers to increase the three-dimensionality (Fsp³ character) of a molecule. This approach can lead to enhanced binding affinity, improved metabolic stability, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to flat aromatic systems[3]. The fusion of a quinazolinone moiety with a cyclobutane ring to create the Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one scaffold represents an intriguing and underexplored area of chemical space.
While this specific scaffold is novel, this guide provides a comprehensive framework for its synthesis and pharmacological evaluation. The protocols and insights presented herein are grounded in established methodologies and data from closely related spiro-quinazoline analogs, offering a robust starting point for researchers, scientists, and drug development professionals aiming to investigate this promising new class of compounds for CNS activity.
Synthetic Strategy: A Representative Pathway
The synthesis of spiro-quinazolinone derivatives can be achieved through various established chemical reactions. A common and effective method involves the condensation of an anthranilamide derivative with a cyclic ketone. While a specific protocol for the cyclobutane analog is yet to be widely published, the following protocol, adapted from the synthesis of related spiro[quinazoline-2,1'-cyclohexane] derivatives, serves as an exemplary and adaptable starting point[4].
Protocol 1: Synthesis of a Representative Spiro[tetrahydroquinazoline-cyclobutane]-4-one Analog
This protocol outlines a two-step process: the synthesis of the precursor 2-amino-N-(substituted)benzamide and its subsequent cyclization with cyclobutanone.
Step 1: Synthesis of 2-Amino-N-arylbenzamide
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or dioxane, add the desired substituted aniline (1.0-1.2 eq).
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Recrystallize the crude product from ethanol or an appropriate solvent system to yield the pure 2-amino-N-arylbenzamide.
Step 2: Spirocyclization with Cyclobutanone
In a round-bottom flask, dissolve the 2-amino-N-arylbenzamide (1.0 eq) and cyclobutanone (1.2-1.5 eq) in glacial acetic acid.
Add a catalytic amount of a Lewis acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
Reflux the mixture for 6-12 hours, monitoring for the disappearance of starting materials via TLC.
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to obtain the target Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one analog.
Causality Behind Experimental Choices: The use of a Lewis acid catalyst like p-TSA is crucial for the activation of the carbonyl group of cyclobutanone, facilitating the nucleophilic attack by the amino group of the benzamide and subsequent intramolecular cyclization. Glacial acetic acid serves as both a solvent and a co-catalyst.
Pharmacological Evaluation Workflow
The evaluation of novel compounds for CNS activity follows a hierarchical screening process, beginning with broad in vivo assessments and progressing to more specific in vitro mechanistic studies for promising candidates.
Caption: High-level workflow for CNS activity screening.
Detailed In Vivo Evaluation Protocols
The following protocols are standard, well-validated models for the initial screening of anticonvulsant activity and neurotoxicity.
Protocol 2: Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread[5].
Materials:
Male Swiss albino mice (20-25 g)
Electroshock apparatus
Corneal electrodes
0.9% saline solution
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
Dosing: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). The time of testing post-administration should be determined by preliminary pharmacokinetic studies, but is typically 30-60 minutes for i.p. and 60-120 minutes for p.o. administration.
Anesthesia (Local): Apply a drop of topical anesthetic to the corneas of the mouse to minimize discomfort from the electrodes.
Electrode Placement: Place the corneal electrodes on the eyes of the restrained animal.
Stimulation: Deliver an alternating current electrical stimulus. For mice, common parameters are 50 mA at 60 Hz for 0.2 seconds[6].
Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern: an initial phase of tonic flexion, followed by tonic extension of the hindlimbs, and finally a clonic phase.
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this phase of the seizure[6].
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and is useful for identifying compounds that raise the seizure threshold[1].
Materials:
Male Swiss albino mice (20-25 g)
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
Test compound and vehicle
Standard anticonvulsant drug (e.g., Ethosuximide)
Observation cages
Procedure:
Animal Acclimatization and Dosing: Follow steps 1 and 2 from the MES protocol.
PTZ Administration: At the time of peak effect of the test compound, administer PTZ subcutaneously in the scruff of the neck.
Observation: Immediately place the animal in an individual observation cage and observe for the onset of seizures for a period of 30 minutes.
Endpoint: The endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds. The absence of such a seizure within the 30-minute observation period indicates protection[7].
Data Analysis: Record the number of protected animals in each group and calculate the ED₅₀.
Protocol 4: Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity).
Materials:
Rotarod apparatus
Male Swiss albino mice (20-25 g)
Test compound and vehicle
Procedure:
Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) until they can remain on the rod for a predetermined time.
Dosing: On the test day, administer the test compound or vehicle.
Testing: At the time of peak effect, place the mice on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
Endpoint: Record the latency to fall from the rod for each mouse. A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment[8].
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Data Presentation and Interpretation
Quantitative data from these in vivo studies should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Anticonvulsant Activity and Neurotoxicity of Spiro-tetrahydroquinazoline Analogs
Compound ID
R¹ Substituent
R² Substituent
MES ED₅₀ (mg/kg)
scPTZ ED₅₀ (mg/kg)
Rotarod TD₅₀ (mg/kg)
Protective Index (PI) (MES)
SQC-01
H
H
85.2
> 300
> 300
> 3.5
SQC-02
4-Cl
H
35.8
150.4
250.6
7.0
SQC-03
4-F
H
42.1
180.2
> 300
> 7.1
SQC-04
4-OCH₃
H
95.6
> 300
> 300
> 3.1
SQC-05
H
3-CH₃
70.3
250.1
> 300
> 4.3
Phenytoin
-
-
9.5
> 300
68.5
7.2
Data is hypothetical and for illustrative purposes, based on trends observed in related quinazolinone series.
Interpretation and the Protective Index (PI):
The Protective Index (PI) is a crucial measure of a compound's therapeutic window and is calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a greater separation between the toxic dose and the effective dose, suggesting a better safety profile. In the example table, compound SQC-02 shows good potency in the MES test, and its PI of 7.0 is comparable to the standard drug Phenytoin, making it a promising lead for further investigation.
In Vitro Mechanistic Studies
For compounds that demonstrate significant in vivo activity, in vitro assays are essential to elucidate their mechanism of action. Many quinazolinone-based anticonvulsants are known to modulate the GABAergic system.
Protocol 5: GABA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine a compound's affinity for the GABA_A receptor.
Materials:
Rat whole brain tissue
Homogenization buffer (e.g., 0.32 M sucrose)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Radioligand (e.g., [³H]-Muscimol or [³H]-Flunitrazepam for the benzodiazepine site)
Non-specific binding agent (e.g., excess unlabeled GABA or Diazepam)
Test compounds at various concentrations
Scintillation vials and cocktail
Liquid scintillation counter
Procedure:
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat the wash step three times to remove endogenous GABA. The final pellet is resuspended in binding buffer to a protein concentration of ~1 mg/mL.
Binding Assay: In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its K_d value), and either the test compound at varying concentrations, the vehicle (for total binding), or the non-specific binding agent.
Incubation: Incubate the mixture at 4°C for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the K_i (inhibition constant) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Mechanism of Action
The anticonvulsant activity of many quinazolinone derivatives is attributed to their role as positive allosteric modulators of the GABA_A receptor, similar to benzodiazepines. They are thought to bind to a site on the receptor, enhancing the effect of the endogenous neurotransmitter GABA, which leads to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.
Caption: Putative mechanism of action for anticonvulsant activity.
SAR Insights from Related Analogs:
Substituents on the Quinazolinone Core: Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on the phenyl ring of the quinazolinone often enhance anticonvulsant activity. This is evident in the hypothetical data for SQC-02 and SQC-03 . Conversely, electron-donating groups like methoxy (-OCH₃) may decrease activity (SQC-04 ).
Substituents on the N-3 Position: The nature of the substituent at the N-3 position of the quinazolinone ring is critical. Aromatic or bulky aliphatic groups can significantly influence potency and the mechanism of action.
The Spiro Ring: The size and nature of the spirocyclic ring (in this case, cyclobutane) will have a profound impact on the molecule's conformation and how it fits into the binding pocket of its biological target. The rigidity of the cyclobutane ring, compared to larger rings like cyclohexane, may offer a unique conformational constraint that could be beneficial for selectivity.
References
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability--are too many rings a liability?. Drug discovery today, 14(21-22), 1011–1020.
El-Gamal, M. I., et al. (2018). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. Bioorganic chemistry, 76, 158–170.
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 67-84). Humana, New York, NY.
Abdel-Hamide, S. G., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700206.
Al-Ghorbani, M., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current protocols in neuroscience, Chapter 1, Unit 1.7.
Kovács, P., et al. (2021).
Al-Ghorbani, M., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved from [Link]
PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]
Al-Omary, F. A., et al. (2024). In Silico and ADMET Studies of Spiro-Quinazoline Compounds as Acetylcholine Esterase Inhibitors Against Alzheimer's Disease. Cureus, 16(10), e60951.
BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Welcome to the technical support center for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. We will delve into the underlying chemical principles, provide data-driven optimization strategies, and offer detailed, field-tested protocols to help you improve your reaction yields and product purity.
Overview of the Synthetic Challenge
Spiro-quinazolines represent a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The target molecule, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, is typically synthesized via a condensation reaction between an anthranilamide derivative and cyclobutanone. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and the formation of difficult-to-separate side products.
This guide focuses on the most common and reliable synthetic route: the acid-catalyzed condensation of 2-aminobenzamide with cyclobutanone. We will explore the critical parameters that govern the success of this transformation and provide a structured approach to troubleshooting.
Proposed Reaction Pathway
The reaction proceeds through two key stages: (1) the formation of a Schiff base (imine) intermediate from the reaction of the aromatic amine of 2-aminobenzamide with the carbonyl group of cyclobutanone, and (2) a subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization to yield the final spiro-quinazolinone.
Caption: Proposed reaction mechanism for Spiro-quinazolinone synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yield is the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.
Caption: Systematic workflow for troubleshooting low reaction yields.
Answer:
Purity of Starting Materials: 2-aminobenzamide can degrade over time, especially if exposed to light and air. Ensure its purity by checking its melting point or running a quick NMR. Cyclobutanone can undergo self-condensation or oxidation; using a freshly opened or distilled bottle is recommended.
Catalyst Inefficiency: The formation of the imine intermediate is the rate-limiting step and is acid-catalyzed. If the catalyst is weak, inactive, or used in the wrong amount, the reaction will stall.
Causality: Brønsted acids (like p-TSA, HCl) or Lewis acids (like ZnCl₂, Sc(OTf)₃) are required to protonate the carbonyl oxygen of cyclobutanone, making it more electrophilic and susceptible to attack by the weakly nucleophilic aromatic amine. Many modern methods for similar syntheses employ catalysts like NH₄Cl or Amberlyst 15 to improve yields under milder conditions.[3]
Recommendation: Start with a catalytic amount (5-10 mol%) of p-Toluenesulfonic acid (p-TSA). If yields remain low, consider screening other catalysts.
Inefficient Water Removal: The initial condensation step produces water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
Causality: The reaction is a reversible condensation. Removing water as it is formed drives the reaction forward, maximizing the formation of the imine intermediate.
Recommendation: Use a Dean-Stark apparatus if using a solvent like toluene that forms an azeotrope with water. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective, especially in solvents like ethanol or methanol.
Sub-optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of starting materials or the product.
Recommendation: For solvents like toluene, reflux temperature is standard. For lower-boiling solvents like ethanol, reflux may also be sufficient. A temperature screen from 60°C to 110°C is advisable. Greener approaches using microwave irradiation have been shown to significantly reduce reaction times and improve yields for quinazolinone synthesis.[4][5]
Q2: I'm observing significant side products in my TLC and NMR. How can I identify and minimize them?
Answer:
The most common side products in this reaction are the self-condensation product of 2-aminobenzamide and unreacted starting materials.
Table 1: Common Side Products and Mitigation Strategies
Side Product
Identification (¹H NMR)
Causality
Mitigation Strategy
Dimer of 2-aminobenzamide
Complex aromatic signals, disappearance of the characteristic spiro-carbon signal.
Occurs at high temperatures or with prolonged reaction times, especially with strong acid catalysts.
Reduce reaction temperature. Decrease reaction time and monitor closely by TLC. Use a milder catalyst.
Cyclobutanone Self-Condensation Product
Aliphatic signals inconsistent with the desired product.
Can be catalyzed by both acid and base.
Use a stoichiometric amount of cyclobutanone (1.0-1.2 equivalents). Add the ketone slowly to the reaction mixture.
Unreacted 2-aminobenzamide
Characteristic signals for the starting material remain in the final spectrum.
Incomplete reaction due to factors mentioned in Q1.
Re-evaluate catalyst, temperature, and water removal as described above. Increase reaction time.
Q3: Which catalyst and solvent system is the best starting point for optimization?
Answer:
The choice of catalyst and solvent is interdependent and critical for success. Different systems favor different aspects of the reaction mechanism. Several studies on the synthesis of related spiro-quinazolinones have explored various conditions.[1][3]
Table 2: Catalyst and Solvent Systems for Initial Screening
System #
Catalyst (mol%)
Solvent
Temperature (°C)
Key Rationale & Considerations
1
p-TSA (10%)
Toluene
110 (Reflux)
Classic Approach: Good for azeotropic water removal with a Dean-Stark trap. High temperature can sometimes lead to side products.
2
Acetic Acid (20%)
Ethanol
78 (Reflux)
Milder Conditions: Acetic acid acts as both a catalyst and a co-solvent. Easier work-up, but water removal is less efficient.
3
NH₄Cl (15%)
Ethanol
78 (Reflux)
"Green" Approach: NH₄Cl is an effective and mild catalyst for this type of condensation.[3] Often provides cleaner reactions.
4
None (Neat)
None
120
Solvent-Free: Environmentally friendly and can lead to high concentrations, driving the reaction forward. Requires careful temperature control to avoid charring.
Expert Recommendation: Begin with System 3 (NH₄Cl in Ethanol) . It represents a good balance of reactivity, mild conditions, and operational simplicity, often leading to cleaner reaction profiles than stronger acids like p-TSA.[3]
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure using NH₄Cl in Ethanol
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.36 g, 10 mmol).
Add ethanol (40 mL) and stir until the solid is mostly dissolved.
Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours.
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should appear, and the starting material spot (2-aminobenzamide) should diminish.
Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature.
Reduce the solvent volume to ~10 mL using a rotary evaporator.
Add 50 mL of cold deionized water to the flask. A precipitate should form.
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).
Dry the solid in a vacuum oven at 50°C overnight to yield the crude product.
Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography on silica gel if necessary.
Frequently Asked Questions (FAQs)
Q: What are the key starting materials for this synthesis?
A: The primary starting materials are 2-aminobenzamide and cyclobutanone. Substituted versions of 2-aminobenzamide can be used to generate analogues.
Q: Are there alternative synthetic routes?
A: Yes, a common alternative is a three-component reaction using isatoic anhydride, an amine (like ammonia or ammonium acetate), and cyclobutanone. This route avoids the pre-synthesis of 2-aminobenzamide but can sometimes be lower yielding. Domino reactions have also been employed for the synthesis of related tetrahydroquinoline structures and could potentially be adapted.[6]
Q: What analytical techniques are essential for this synthesis?
A: Thin Layer Chromatography (TLC) is crucial for monitoring reaction progress. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the final product and identifying any impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.
References
Wang, D.; Gao, F. Quinazoline derivatives: synthesis and bioactivities. Frontiers in Chemistry, 2023.
Gáspár, A.; et al. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Chemistry, 2020.
Makarov, V.; et al. A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. Molecules, 2023.
Ahmad, I.; et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 2020.
Bunce, R. A.; et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011.
Sipos, A.; et al. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 2022.
Sipos, A.; et al. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. National Center for Biotechnology Information, 2022.
Reddy, T. J.; et al. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 2022.
Al-Suwaidan, I. A.; et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 2013.
Al-Ostath, A.; et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2024.
Synthesis of various spiroindole quinazoline derivatives. ResearchGate, 2018.
Best solvent to synthesis quinazolinone derivative with microwave? ResearchGate, 2017.
Technical Support Center: Synthesis of Spiro-Tetrahydroquinazolines
From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of spiro-tetrahydroquinazolines. This guide is designed for researchers, medicinal chemists, and process develop...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of spiro-tetrahydroquinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Spiro-tetrahydroquinazolines are a prominent class of heterocyclic compounds, but their synthesis can be challenging, often accompanied by the formation of stubborn side products.
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common synthetic issues and offer robust, evidence-based troubleshooting strategies to help you optimize your reactions, improve yields, and ensure the structural integrity of your target molecules.
Section 1: Troubleshooting Guide - Common Synthetic Issues
This section addresses the most frequent and challenging problems encountered during the synthesis of spiro-tetrahydroquinazolines. Each question is framed from the perspective of a researcher at the bench, followed by a detailed explanation of the underlying chemical principles and actionable solutions.
Q1: My reaction is producing a mixture of diastereomers with poor selectivity. How can I control the stereochemistry at the spiro-center?
A1: Lack of stereocontrol is the most common challenge in this synthesis. The formation of the spiro-center typically involves an intramolecular cyclization step where a nucleophile attacks a prochiral center. The facial selectivity of this attack dictates the final stereochemistry. Getting a 1:1 mixture indicates that the energy barrier for the formation of both diastereomeric transition states is nearly identical.
Root Causes & Mechanistic Insight:
Thermodynamic vs. Kinetic Control: Many of these reactions, such as the aza-Michael/Michael addition cascade, can form two isomers (syn and anti) via different transition states.[1] Without a proper directing group or catalyst, the reaction may yield the kinetic product, or if run at higher temperatures for extended periods, it might equilibrate to the most thermodynamically stable diastereomer.[2]
Steric Hindrance: The substituents on both the cyclizing rings play a crucial role. Bulky groups will sterically favor the transition state where they are furthest apart, leading to the formation of a specific diastereomer.[1] For instance, an ortho-substituent on a reacting arylidene group can significantly slow down the reaction and affect selectivity compared to a para-substituent.[1]
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the organization of the transition state. An appropriate catalyst can create a more rigid, ordered transition state that favors one approach of the nucleophile over the other.
Troubleshooting Strategies:
Catalyst Screening: The choice of catalyst is paramount. In reactions involving an initial aza-Michael addition, tertiary amines are often used. Screening a panel of catalysts with varying steric bulk (e.g., DABCO, Et₃N, DIPEA) can significantly impact the diastereomeric ratio (d.r.).[1] In some condensation reactions, Lewis acids like alum or iodine have proven effective in driving selectivity.[3]
Temperature Optimization: Perform a temperature study. Lowering the reaction temperature (e.g., from reflux to room temperature or 0 °C) often enhances selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, if the desired product is the thermodynamic one, carefully controlled heating might be necessary.[2]
Solvent Polarity: The solvent can influence the stability of charged intermediates and transition states. Screen a range of solvents with varying polarities (e.g., Toluene, EtOH, Acetonitrile, Dichloromethane) to find the optimal medium for diastereoselectivity.[3][4]
Substrate Modification: If possible, modifying the starting materials to include a bulky protecting group or a directing group can effectively shield one face of the electrophile, forcing the cyclization to occur from the less hindered side.
Data Snapshot: Effect of Reaction Parameters on Diastereoselectivity
Q2: My mass spectrometry data shows a significant peak at [M-2H]⁺, suggesting an oxidation byproduct. What is this and how can I prevent it?
A2: The peak at [M-2H]⁺ is a classic signature of the aromatization of the tetrahydroquinazoline ring to the corresponding quinazoline. The tetrahydro core is an electron-rich, non-aromatic heterocyclic amine system, making it susceptible to oxidation, especially under heating or in the presence of air (O₂).
Mechanism of Oxidation:
The oxidation typically proceeds via a stepwise removal of two hydrogen atoms from the heterocyclic ring, leading to the formation of two new double bonds and a fully aromatic, thermodynamically stable quinazoline ring system. This process can sometimes be catalyzed by trace metals or facilitated by reaction conditions. In some synthetic routes, quinoline has been observed as a major byproduct.[5]
Troubleshooting Workflow for Preventing Oxidation:
Caption: Troubleshooting workflow for minimizing oxidative side products.
Experimental Protocol: General Procedure for Minimizing Oxidative Side Products
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
Solvent Degassing: Degas the reaction solvent for 15-30 minutes by bubbling nitrogen or argon gas through it or by using several freeze-pump-thaw cycles.
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Add the reagents via syringe or a Schlenk line.
Execution: Maintain a gentle flow of the inert gas throughout the reaction. If the reaction requires heating, use a well-controlled oil bath and avoid excessive temperatures.
Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Perform the aqueous workup and extraction as quickly as possible.
Purification: Do not let the crude product sit for extended periods. Purify by column chromatography or recrystallization immediately. The silica gel used for chromatography can sometimes be slightly acidic and promote degradation, so consider neutralizing it with 1% triethylamine in the eluent if the product is sensitive.
Q3: In my three-component reaction, I'm getting a complex mixture with what appears to be a self-condensation product of one starting material. What's going wrong?
A3: This issue is common in multi-component reactions (MCRs) where multiple chemical bonds are formed in one pot. Side products often arise from competing reaction pathways that are faster or more favorable under the reaction conditions. For instance, in the synthesis of spiro[dihydropyridine-oxindoles], the isatin starting material can condense with two equivalents of the dione component, leading to a significant byproduct and lower yields of the desired spiro-compound.[6]
Root Causes & Mechanistic Insight:
Mismatched Reaction Rates: The ideal MCR requires all reaction steps to proceed smoothly and in sequence. If one component can react with itself (e.g., self-condensation) at a rate competitive with the main reaction pathway, byproducts will form.
Reagent Stoichiometry and Addition Order: The relative concentrations of the reactants are critical. Having a large excess of one reactive component can promote side reactions. The order in which reagents are added can also dictate the primary reaction pathway.
Intermediate Reactivity: The key intermediate in the desired reaction (e.g., an imine formed in a Pictet-Spengler reaction) must be trapped by the next step (cyclization) efficiently.[7] If this intermediate is too stable or the subsequent step is too slow, it may revert or participate in other reactions.
Troubleshooting Strategies:
Slow Addition: Instead of adding all components at once, try the slow addition of the most reactive component using a syringe pump. This maintains a low concentration of that reagent, favoring the desired multi-component assembly over self-condensation.
Pre-formation of an Intermediate: Consider a two-step, one-pot approach. For example, allow two of the three components to react first to form a key intermediate (e.g., the imine in a Pictet-Spengler type reaction) before adding the third component to complete the sequence.
Re-optimize Stoichiometry: Systematically vary the stoichiometry of the reactants. Sometimes, using a slight excess (e.g., 1.1 equivalents) of one component can help consume another and push the reaction toward the desired product.
Catalyst Choice: The catalyst's role is to accelerate the desired pathway. A different acid or base catalyst might selectively enhance the rate of the intended MCR over competing side reactions.
Section 2: General FAQs
Q1: What are the best general strategies for purifying my target spiro-tetrahydroquinazoline from these common byproducts?
A1: Purification success depends on the nature of the byproduct.
Diastereomers: This is the most challenging separation.
Flash Column Chromatography: Diastereomers often have slightly different polarities. Use high-performance TLC to screen for an eluent system that gives the best possible separation (ΔRf). A long column with a slow, steady flow rate can improve resolution.
Recrystallization: If the product is crystalline, fractional recrystallization can be highly effective. One diastereomer is often less soluble in a given solvent system and will crystallize out, leaving the other in the mother liquor.
Oxidized Byproduct (Quinazoline): The aromatic byproduct is typically much less polar than the desired tetrahydroquinazoline. Standard flash chromatography is usually very effective for this separation.
Unreacted Starting Materials/Intermediates: These are usually more polar than the final spiro-product. They can be easily separated by flash chromatography. An initial aqueous wash during workup (e.g., with dilute acid or base) can also remove many polar starting materials.
Q2: How do I definitively confirm the stereochemistry of my final product?
A2: Confirming the relative and absolute stereochemistry is critical. A combination of techniques is required.
NMR Spectroscopy:
1D ¹H NMR: The coupling constants (J-values) between protons on the newly formed stereocenters can sometimes give clues about their relative orientation (cis vs. trans).
2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) spectroscopy is the most powerful NMR technique for this purpose. A cross-peak between two protons indicates they are close in space (< 5 Å), which can be used to deduce the relative stereochemistry.
Single-Crystal X-ray Diffraction: This is the gold standard and provides unambiguous proof of both the relative and (if a chiral source is used) absolute stereochemistry of a molecule.[1] Obtaining suitable crystals for diffraction is often the rate-limiting step.
Technical Support Center: Purification of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Welcome to the technical support center for the purification of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. This guide is designed for researchers, scientists, and professionals in drug development who a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic quinazolinone. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this compound and ensure the integrity of your research.
Introduction to the Purification Challenges
Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is a heterocyclic compound with a unique three-dimensional structure. While this spiro-cyclic framework is of significant interest in medicinal chemistry, its purification can present several challenges.[1] The presence of basic nitrogen atoms in the quinazolinone core can lead to interactions with the stationary phase during chromatography, resulting in peak tailing and poor separation. Furthermore, the potential for side reactions during synthesis necessitates robust purification strategies to isolate the desired product from starting materials and byproducts. This guide will provide you with the necessary tools and knowledge to overcome these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate. What is causing this and how can I fix it?
Answer: Streaking of basic compounds like your spiro-quinazolinone on a silica gel TLC plate is a common issue.
Causality: The basic nitrogen atoms in the tetrahydroquinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven movement of the compound up the plate, resulting in a streak rather than a well-defined spot.
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent.
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your TLC solvent system (e.g., ethyl acetate/hexane). The TEA will compete with your compound for the acidic sites on the silica, allowing your compound to move up the plate more uniformly.
Use Ammonia in Methanol: Alternatively, a solution of 7N ammonia in methanol can be used as a component of the polar phase of your eluent.
Question 2: I've run a column, but my fractions are still impure. What should I try next?
Answer: If a single column chromatography run does not yield a pure product, you have several options to improve the separation.
Optimize Your Solvent System:
Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.
Change Solvent Selectivity: If a gradient of ethyl acetate/hexane is not effective, try a different solvent system altogether. For example, dichloromethane/methanol can offer different selectivity and may resolve your compound from the impurities.
Consider a Different Stationary Phase:
Neutral Alumina: For strongly basic compounds, neutral alumina can be a good alternative to silica gel as it lacks the acidic character of silica.
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water and acetonitrile or methanol can be an effective purification method.
Recrystallization: If your compound is a solid and you have achieved partial purification, recrystallization is an excellent final step to obtain highly pure material.
Question 3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do about it?
Answer: Decomposition on silica gel can occur with sensitive compounds.
Confirmation of Decomposition:
2D TLC: To check for stability on silica, you can perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[2][3]
Solutions:
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in the chosen eluent containing 1% triethylamine. This will help to neutralize the acidic sites.
Use an Alternative Stationary Phase: As mentioned before, neutral alumina or a reversed-phase silica gel are good alternatives.
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the silica gel.
Question 4: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
Answer: "Oiling out" during recrystallization happens when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.
Troubleshooting Steps:
Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Change Solvent System: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. Common recrystallization solvents for quinazolinones include ethanol and ethyl acetate.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one?
A1: The synthesis of this compound typically involves the condensation of 2-aminobenzamide or isatoic anhydride with cyclobutanone.[6][7] Therefore, the most likely impurities are:
Partially Reacted Intermediates: Such as the imine formed between 2-aminobenzamide and cyclobutanone before cyclization.
Side Products: Depending on the reaction conditions, side reactions such as self-condensation of cyclobutanone could occur.
Q2: What is a good starting point for a TLC solvent system?
A2: A good starting point for developing a TLC solvent system for a moderately polar compound like Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is a mixture of a non-polar and a moderately polar solvent.
Recommended Starting Systems:
30-50% Ethyl acetate in Hexane
5% Methanol in Dichloromethane
Remember to add 0.5-1% triethylamine to prevent streaking.
Q3: How can I visualize the spots on my TLC plate?
A3: Quinazolinone derivatives are often UV active due to the aromatic ring system.
UV Light: The most common and non-destructive method is to use a UV lamp at 254 nm. The compound will appear as a dark spot on a fluorescent green background.[3][8]
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often stain organic compounds, making them visible as brown spots.[3]
Potassium Permanganate Stain: A potassium permanganate stain can be used, which will react with the amine functional groups and other oxidizable parts of the molecule, appearing as yellow-brown spots on a purple background.
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one using silica gel column chromatography.
Preparation of the Eluent: Based on your TLC analysis, prepare a suitable eluent. A good starting point is 30% ethyl acetate in hexane with 1% triethylamine. Prepare a sufficient volume to run the entire column.
Packing the Column:
Select a column of appropriate size for the amount of crude material you need to purify.
Pack the column with silica gel using the "slurry method". Mix the silica gel with your starting eluent to form a slurry and pour it into the column.
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
Loading the Sample:
Dissolve your crude material in a minimal amount of dichloromethane or the eluent.
Alternatively, for less soluble compounds, you can perform a "dry loading". Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.
Running the Column:
Carefully add the eluent to the top of the column.
Apply gentle pressure (e.g., using a hand bellows or a regulated air line) to start the elution.
Collect fractions in test tubes.
Monitoring the Fractions:
Monitor the fractions by TLC to identify which fractions contain your pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Protocol 2: Recrystallization
This protocol describes the recrystallization of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. Ethanol is often a suitable solvent for the recrystallization of quinazolinone derivatives.[4]
Dissolving the Compound: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Purity Assessment
After purification, it is crucial to assess the purity of your Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. The following table provides expected spectroscopic data based on a very close analog, 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile.[4] The data for the target compound should be similar, with the absence of the carbonitrile signal.
Expect a signal for the carbonyl carbon (C=O) and signals for the spiro and cyclobutane carbons. The carbonitrile signal at 118.7 ppm will be absent.
HRMS (High-Resolution Mass Spectrometry)
m/z 213.1002 [M+H]⁺ (calc. 213.1008 for C₁₂H₁₂N₂O).[4]
The calculated exact mass for Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one (C₁₁H₁₂N₂O) is 188.09496. Expect to find the [M+H]⁺ ion at m/z 189.10279.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for purifying and troubleshooting your spiro-quinazolinone.
Caption: General purification workflow for Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Caption: Decision tree for troubleshooting common purification issues.
References
MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Retrieved from [Link]
PubChem. (n.d.). Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]
National Institutes of Health. (2022). Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice. National Library of Medicine. Retrieved from [Link]
Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Springer. Retrieved from [Link]
PMC. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. National Library of Medicine. Retrieved from [Link]
ResearchGate. (n.d.). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. ResearchGate. Retrieved from [Link]
MDPI. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI. Retrieved from [Link]
University of Washington Tacoma. (n.d.). Quinazolinone Amination en route to Compound Library Preparation for the Study of Chagas Disease. UW Tacoma Digital Commons. Retrieved from [Link]
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Reddit. Retrieved from [Link]
ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Retrieved from [Link]
EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]
National Institutes of Health. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. National Library of Medicine. Retrieved from [Link]
New Journal of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Royal Society of Chemistry. Retrieved from [Link]
Harvard Apparatus. (n.d.). Guide to Reverse Phase SpinColumns Chromatography for Sample Prep. Harvard Apparatus. Retrieved from [Link]
YouTube. (2021). Troubleshooting protein expression. YouTube. Retrieved from [Link]
ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Retrieved from [Link]
PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Library of Medicine. Retrieved from [Link]
ResearchGate. (2026). Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. ResearchGate. Retrieved from [Link]
ResearchGate. (2013). Troubleshooting protein purification?. ResearchGate. Retrieved from [Link]
AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Amazon Web Services. Retrieved from [Link]
Optimization of reaction conditions for preparing Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
Welcome to the technical support center for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target molecule.
The spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one core is a valuable structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The most common and efficient method for its synthesis is a multicomponent reaction involving the condensation of 2-aminobenzamide with cyclobutanone. This guide will focus on optimizing this specific transformation.
Proposed Synthetic Route
The synthesis of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is typically achieved through an acid-catalyzed condensation reaction between 2-aminobenzamide and cyclobutanone. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the final spirocyclic product.
Technical Support Center: Spectroscopic Analysis of Spiro Compounds
Welcome to the technical support center for the spectroscopic analysis of spiro compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the spectroscopic analysis of spiro compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by the three-dimensional and often rigid nature of spirocyclic systems. Here, we address common issues in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your experimental design and interpretation.
Part 1: General Characterization Strategy
Q1: I've just synthesized a novel spiro compound. What is a logical workflow for its structural confirmation?
A systematic and multi-technique approach is essential for the unambiguous characterization of spiro compounds, whose unique topology can often lead to complex and misleading data if analyzed in isolation.[1] A robust workflow ensures that each piece of spectroscopic data corroborates the others, building a conclusive structural assignment.
Below is a recommended workflow:
Caption: A general workflow for the characterization of novel spiro compounds.
Part 2: NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, but the spectra of spiro compounds can be notoriously complex. Their conformational rigidity often leads to issues not commonly seen with more flexible acyclic or simple cyclic molecules.[1]
Q2: Why are the ¹H NMR signals for my spiro compound, especially near the spirocenter, broad and poorly resolved?
This is a frequently encountered issue that stems directly from the inherent structural constraints of the spirocyclic system.
Causality (The "Why"): The spirocyclic framework locks the rings into specific conformations, restricting bond rotation. If the rate of interconversion between two or more stable conformations is on the same timescale as the NMR experiment, it leads to a phenomenon called chemical exchange broadening .[2][3] Furthermore, protons on a methylene group (CH₂) adjacent or near to the spirocenter are often diastereotopic .[4] This means they are chemically non-equivalent due to the chiral environment of the spiro-carbon, even if the molecule as a whole is achiral. These diastereotopic protons can have different chemical shifts and will couple to each other, resulting in complex multiplets (AB quartets) that can be broad or overlap with other signals.[4]
Troubleshooting Protocol:
Caption: Troubleshooting logic for broad ¹H NMR signals in spiro compounds.
Detailed Protocol: Variable Temperature (VT) NMR
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
High Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Observe if the broad signals begin to sharpen into well-defined multiplets. This indicates you are moving into a fast-exchange regime.[1]
Low Temperature: If high temperatures do not resolve the issue, cool the sample from ambient in increments of 10-15 K. This may "freeze out" individual conformers. The spectrum might become more complex with more peaks, but the signals for each distinct conformer should be sharp.[1]
Q3: I can't find the quaternary spiro-carbon in my ¹³C NMR spectrum. How can I definitively assign it?
The quaternary spiro-carbon is notoriously difficult to observe directly in a standard ¹³C NMR experiment.
Causality (The "Why"): This carbon atom has two key characteristics that work against its detection:
No Attached Protons: It lacks directly attached protons, so it does not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive in standard proton-decoupled ¹³C experiments.
Long Relaxation Time (T₁): Quaternary carbons generally have very long spin-lattice relaxation times. The short delay between pulses in a standard ¹³C experiment is often insufficient for the spiro-carbon's magnetization to return to equilibrium, leading to saturation and a very weak or absent signal.[1]
Solution: The HMBC Experiment
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task. It detects correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[5]
Experimental Protocol: Assigning a Spiro-Carbon with HMBC
Acquire Data: Run a standard gradient-selected HMBC experiment.
Identify Key Protons: In the ¹H dimension of the HMBC spectrum, identify the protons on the carbons alpha to the spirocenter. These are the protons that are two bonds away.
Trace Correlations: From these alpha-proton signals, look for cross-peaks that correlate to a carbon signal in the ¹³C dimension.
Confirm Assignment: The carbon signal that shows correlations to protons on both rings connected to the spirocenter is unequivocally the quaternary spiro-carbon. For example, look for ³J correlations from protons beta to the spirocenter as additional confirmation.
Q4: My spiro compound can exist as diastereomers, and the ¹H NMR is a confusing mixture of peaks. How can I assign the signals for each isomer?
Distinguishing diastereomers by NMR is possible because they are distinct chemical entities with different spatial arrangements, leading to unique chemical environments for their respective nuclei.[6][7]
Causality (The "Why"): The different 3D arrangement of substituents in diastereomers means that corresponding protons and carbons will experience slightly different shielding and deshielding effects, resulting in separate, albeit often similar, sets of NMR signals. The through-space distances between protons will also differ, which is key for 2D NMR analysis.
Troubleshooting & Analysis Strategy:
High-Field 1D ¹H NMR: The first step is to obtain a high-resolution spectrum (≥500 MHz). Look for pairs of signals or two distinct sets of multiplets. The integration ratio of these distinct signals will give you the diastereomeric ratio (d.r.).[6]
2D COSY/TOCSY: These experiments will help trace the spin-spin coupling networks for each diastereomer separately, allowing you to group the signals belonging to each isomer.
2D NOESY/ROESY: This is the most powerful tool for this problem. The Nuclear Overhauser Effect (NOE) is a through-space interaction, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[8][9] By analyzing the key NOE correlations, you can build a 3D model of each diastereomer and assign its corresponding set of signals. For example, a proton that is cis to a methyl group in one diastereomer will show a strong NOE, while the corresponding trans proton in the other diastereomer will show a very weak or absent NOE.
Technique
Purpose for Diastereomer Analysis
Rationale
High-Resolution ¹H NMR
Determine diastereomeric ratio (d.r.) and identify distinct signals.
Diastereomers are different compounds and will have non-identical spectra.[6]
COSY / TOCSY
Group proton signals belonging to the same spin system for each isomer.
Traces through-bond J-coupling, helping to disentangle overlapping signals.
NOESY / ROESY
Determine the relative stereochemistry of each diastereomer.
Probes through-space proximity of protons, which is different for each isomer.[9]
HSQC / HMBC
Correlate the assigned proton signals to their respective carbon signals.
Completes the full ¹H and ¹³C assignment for each distinct diastereomer.
Part 3: Mass Spectrometry Troubleshooting
The rigid and often strained nature of spirocyclic systems can lead to fragmentation patterns in mass spectrometry (MS) that differ significantly from their acyclic counterparts.[1]
Q5: My spiro compound shows a complex and unexpected fragmentation pattern in MS/MS analysis. How can I interpret it?
Causality (The "Why"): Unlike flexible molecules, the fragmentation of rigid spirocycles is often directed by the release of ring strain or by the stereochemistry of the molecule. The spirocenter itself can be a point of stability or instability, guiding the cleavage pathways. For instance, in spiroketals, cleavage of the ketal rings is a common and diagnostic fragmentation pathway.[10][11] The stability of the resulting fragment ions is a major driving force; fragmentation will favor pathways that lead to stable carbocations or radical cations.[12]
Troubleshooting & Interpretation Workflow:
Caption: Workflow for interpreting complex MS/MS fragmentation of spiro compounds.
Step-by-Step Guide:
Obtain Accurate Mass: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to determine the exact mass of the parent ion and its major fragments. This allows you to calculate the elemental composition for each species, which is critical for proposing logical structures.[10]
Propose Neutral Losses: Calculate the mass differences between the parent ion and fragment ions. Do these correspond to logical neutral losses (e.g., H₂O, CO, C₂H₄, loss of a side chain)?
Consider Spiro-Specific Pathways: Evaluate fragmentation pathways unique to spirocycles. For example, a common pathway for a spiroketal involves cleavage of one of the heterocyclic rings attached to the spiro-carbon.[10]
Literature Precedent: Search for literature on the mass spectral behavior of compounds containing a similar spirocyclic core. Often, specific fragmentation patterns are diagnostic for a particular scaffold.[11]
Q6: I am getting poor signal intensity or no signal at all for my spiro compound.
Causality (The "Why"): Poor signal intensity is usually an issue of sample concentration, ionization efficiency, or ion suppression.[13] Spiro compounds can have a wide range of polarities, and a given ionization technique may not be suitable for your specific molecule.
Troubleshooting Steps:
Check Sample Concentration: Ensure your sample is not too dilute. Conversely, a sample that is too concentrated can cause ion suppression.[13]
Vary the Ionization Source: If using Electrospray Ionization (ESI) with no success, try Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar compounds.
Optimize Solvent/Mobile Phase: Ensure your analyte is soluble. For ESI, the addition of a small amount of acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can dramatically improve ionization efficiency.
Tune the Instrument: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[13]
Part 4: Chiroptical Spectroscopy Troubleshooting
For chiral spiro compounds, determining the absolute configuration is the final and often most challenging step of structural elucidation.
Q7: How can I confidently assign the absolute configuration of my chiral spiro compound?
While techniques like X-ray crystallography provide definitive proof, obtaining suitable crystals can be difficult. Circular Dichroism (CD) spectroscopy, when combined with computational chemistry, offers a powerful alternative.
Causality (The "Why"): Chiral molecules interact differently with left- and right-circularly polarized light. A CD spectrum plots this differential absorption versus wavelength, creating a unique spectroscopic fingerprint for a specific enantiomer.[14] The mirror-image enantiomer will produce an exactly inverted CD spectrum.
Protocol: Assigning Absolute Configuration using CD and TD-DFT
Experimental Spectrum: Dissolve the purified enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile). Record the CD spectrum, ensuring good signal-to-noise.
Computational Modeling:
Build a 3D model of one enantiomer of your compound (e.g., the (R)-enantiomer).
Perform a conformational search using a molecular mechanics force field to find the lowest energy conformers.
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
Spectrum Calculation: Using the optimized geometries, calculate the theoretical CD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
Boltzmann Averaging: Average the calculated spectra of the individual conformers based on their Boltzmann populations derived from their relative free energies.
Comparison: Compare the final, Boltzmann-averaged theoretical spectrum with your experimental spectrum. If the signs and shapes of the Cotton effects match, your initial guess of the absolute configuration was correct. If the theoretical spectrum is a mirror image of the experimental one, the absolute configuration is the opposite of what you modeled.[15]
Q8: My CD spectrum is noisy and the baseline is not flat. What are the common causes?
Causality (The "Why"): A high-quality CD spectrum requires a pure sample, an optically transparent medium, and a well-calibrated instrument.[16] Artifacts often arise from the buffer or solvent absorbing in the same region as the sample.
Troubleshooting Checklist:
Sample Purity: Ensure the sample is highly pure (>95%). Chiral impurities will interfere with the spectrum.[16]
Solvent/Buffer Choice: Use a solvent that is transparent in the wavelength range of interest. For far-UV CD, buffers containing high concentrations of chloride ions should be avoided as they absorb strongly below 200 nm.[16] Always run a baseline spectrum of the solvent/buffer in the same cuvette.
Cuvette Quality: Use a high-quality quartz cuvette and ensure it is scrupulously clean.
Instrument Calibration: Regularly calibrate the instrument using a known standard, such as camphorsulfonic acid (CSA), to ensure the ellipticity readings are accurate.[16]
Concentration & Path Length: Optimize the sample concentration and cuvette path length so that the absorbance (in a standard UV-Vis spectrophotometer) of the sample is between 0.5 and 1.0 in the region of interest.
References
Ciminiello, P., Dell'Aversano, C., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. Available at: [Link]
The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Facey, G. (2007). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Available at: [Link]
LaPlante, K. L., et al. (2011). Spirocyclic tin salicyl alcoholates – a combined experimental and theoretical study on their structures, ¹¹⁹Sn NMR chemical shifts and reactivity in thermally induced twin polymerization. Dalton Transactions. Available at: [Link]
The Knowles Group, Princeton University. (2018). Atropisomers. Available at: [Link]
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]
Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
Iusupov, I. R., et al. (2022). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components. ResearchGate. Available at: [Link]
Majer, Z., et al. (2011). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry. Available at: [Link]
ACS Publications. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. Available at: [Link]
PubMed. (2023). Challenges in the Direct Detection of Chirality-induced Spin Selectivity: Investigation of Foldamer-based Donor-acceptor Dyads. Available at: [Link]
Coelho, P. J., et al. (2008). ¹H and ¹³C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry. Available at: [Link]
Reddit r/Chempros. (2023). Why are my NMR signals unexpectedly broad??? Available at: [Link]
PubMed. (2021). Non-uniform sampling for NOESY? A case study on spiramycin. Available at: [Link]
Reddit r/Mcat. (2022). Can NMR be used to separate enantiomers or diastereomers? Available at: [Link]
ResearchGate. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
ResearchGate. (2009). Circular dichroism spectroscopy has intrinsic limitations for protein secondary structure analysis. Available at: [Link]
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Available at: [Link]
ResearchGate. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available at: [Link]
SDSU NMR Facility. 5) Common Problems. Available at: [Link]
The Royal Society of Chemistry. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. Available at: [Link]
Anasazi Instruments. (2016). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]
Reddit r/chemhelp. (2022). Any less-known tips on solving NMR problems? Available at: [Link]
Chemistry Stack Exchange. (2017). Diastereomers and H-NMR. Available at: [Link]
PubMed Central. (2019). Spirocyclic Motifs in Natural Products. Available at: [Link]
AMS Tesi. (2017). Synthesis and dynamic study of atropisomeric compounds containing boron-carbon bond. Available at: [Link]
ResearchGate. (2021). NUS for NOESY? A case study on spiramycin. Available at: [Link]
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Available at: [Link]
The Organic Chemistry Tutor. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Available at: [Link]
University of Wisconsin-Madison. (2018). NOESY and ROESY. Available at: [Link]
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? Available at: [Link]
Chemistry LibreTexts. (2022). Fragmentation Patterns in Mass Spectra. Available at: [Link]
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
Reddit r/Chempros. (2022). Whats the craziest NMR chemical shift you've ever observed? Available at: [Link]
Gottarelli, G., et al. (2008). The use of circular dichroism spectroscopy for studying the chiral molecular self-assembly: an overview. Chirality. Available at: [Link]
Chemistry For Everyone. (2023). What Causes NMR Peak Broadening? YouTube. Available at: [Link]
Refining biological assay protocols for novel tetrahydroquinazolines
Answering the call for robust and reproducible research, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining biological assay protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for robust and reproducible research, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining biological assay protocols for novel tetrahydroquinazolines. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower you to overcome common experimental hurdles and generate high-quality, reliable data.
The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as inhibitors of kinases, topoisomerases, and other key cellular targets.[1][2] This guide is structured to walk you through the logical progression of testing these novel compounds, from initial biochemical screens to cell-based validation, providing detailed protocols and immediate, context-specific troubleshooting.
Section 1: The Assay Cascade: From Target to Cell
A successful investigation of novel tetrahydroquinazolines follows a structured path, beginning with direct target engagement and progressing to cellular effects. This workflow ensures that resource-intensive cell-based and downstream mechanism-of-action (MOA) studies are conducted on compounds with confirmed biochemical activity.
Caption: General experimental workflow for tetrahydroquinazoline inhibitor validation.
Many tetrahydroquinazolines are designed as kinase inhibitors.[3] A primary biochemical assay is essential to determine if the compound directly inhibits the kinase of interest and to quantify its potency (IC50). The ADP-Glo™ Kinase Assay is a common, robust method that measures ADP production, which is directly proportional to kinase activity.[4][5]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a generic tyrosine kinase (e.g., EGFR) but can be modified for others.
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
Procedure:
Compound Preparation: Prepare a 10 mM stock of the tetrahydroquinazoline in 100% DMSO. Create a serial dilution series (e.g., 10 points) in DMSO. Further dilute this series into the Kinase Reaction Buffer.
Kinase Reaction Setup (384-well plate):
Add 2.5 µL of Kinase Reaction Buffer containing the substrate and ATP (at the Kₘ concentration for the specific kinase, if known) to all wells.[7]
Add 0.5 µL of the diluted compound to the test wells. Add 0.5 µL of buffer with DMSO for "no inhibitor" controls and 0.5 µL of a known potent inhibitor (e.g., Staurosporine) for positive inhibition controls.
To initiate the reaction, add 2 µL of kinase solution.
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
Data Acquisition: Record luminescence using a plate reader.
Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a variable slope (four-parameter) dose-response curve to determine the IC50 value.
Troubleshooting & FAQs: Kinase Assays
Question/Problem
Expert Analysis & Recommended Solution
My IC50 values are not reproducible. Why?
Inconsistent IC50 values often stem from a few key sources. First, ATP concentration is critical. If your compound is an ATP-competitive inhibitor, its apparent IC50 will shift depending on the ATP concentration used. For comparability, always use the ATP concentration equal to the Michaelis constant (Kₘ) for that specific kinase.[7] Second, compound solubility is a major issue. If your tetrahydroquinazoline precipitates out of the assay buffer, its effective concentration is unknown. Visually inspect wells with the highest compound concentration for precipitation. If suspected, lower the starting concentration or add a small amount of a non-interfering detergent like Tween-20 to the buffer.[8][9] Finally, check the quality and activity of your recombinant enzyme; batch-to-batch variation can be significant.
I'm seeing a very weak signal or no signal at all.
This indicates low or no kinase activity. The cause could be an inactive enzyme (improper storage, old batch), omission of a critical reagent (like MgCl₂ or ATP), or an incorrect buffer pH. First, run a positive control with just the enzyme, substrate, and ATP to confirm the enzyme is active. Also, perform an ATP titration to ensure the concentration used is not limiting and is within the linear range of the detection reagents.
The signal in my "no enzyme" control wells is very high.
This points to ATP degradation from a source other than your kinase, leading to a false-positive ADP signal. The most common culprit is contamination of your reagents (buffer, substrate) with bacteria or other ATPases. Use fresh, sterile-filtered buffers and high-purity reagents.
My compound seems to inhibit everything. Is it a pan-kinase inhibitor?
While possible, it's more likely an artifact. Promiscuous inhibition can be caused by compound aggregation at high concentrations, forming micelles that sequester the enzyme. It could also be due to interference with the assay technology itself (e.g., quenching luminescence). To check for aggregation, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the IC50 value increases significantly, aggregation was likely the cause. To rule out assay interference, run a counterscreen where you add the compound after the kinase reaction has been stopped by the ADP-Glo reagent. If it still shows "inhibition," it's interfering with the detection chemistry.
After confirming direct target inhibition, the next logical step is to determine if the compound affects cancer cells. A cytotoxicity or cell viability assay measures the number of living cells after treatment and is a crucial indicator of a compound's potential as an anti-cancer agent.[10] The MTT assay is a classic colorimetric method for this purpose.[11]
Experimental Protocol: MTT Cell Viability Assay
Materials:
Human Cancer Cell Line (e.g., A549 lung cancer cells)
Appropriate Culture Medium (e.g., RPMI-1640 with 10% FBS)
Test Tetrahydroquinazoline Compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
Compound Treatment: Prepare serial dilutions of your tetrahydroquinazoline in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe an effect but generally not longer than 3-4 cell doubling times.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.[12]
Troubleshooting & FAQs: Cell-Based Assays
Question/Problem
Expert Analysis & Recommended Solution
My results are inconsistent between experiments.
Reproducibility is a common challenge in cell-based assays.[13] The primary suspects are cell passage number and seeding density . Use cells within a consistent, low passage number range, as high-passage cells can have altered phenotypes and drug sensitivities. Ensure you have a homogenous single-cell suspension before seeding and be precise with your cell counts. Another factor is the health of the cells ; do not run experiments on cells that are overgrown or have recently been thawed.[14] Finally, ensure your incubator has stable CO₂ and temperature levels.
The dose-response curve is not sigmoidal (U-shaped or flat).
A non-sigmoidal curve often points to compound solubility issues . At high concentrations, the compound may be precipitating in the culture medium, leading to a plateau or even an increase in apparent viability (due to light scattering from the precipitate). Always check the solubility of your compound in the final culture medium.[15] Another cause can be a shift in the mechanism of action at different concentrations or significant off-target effects that counteract the primary cytotoxic effect.[16][17]
My vehicle control (DMSO) is showing significant cell death.
Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are more sensitive. The final DMSO concentration in your wells should ideally be ≤0.1%. If your compound has poor solubility and requires a higher DMSO concentration, you must run a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.[13]
Why is my biochemical IC50 so different from my cellular IC50?
This is a common and expected observation. A biochemical assay uses a purified, isolated system. A cell-based assay is far more complex. Discrepancies can be due to: Cell permeability (the compound may not be getting into the cell effectively), efflux pumps (the cell may be actively pumping the compound out), plasma protein binding (components in the fetal bovine serum can bind to your compound, reducing its free concentration), or metabolism (the cell may be metabolizing your compound into an inactive or less active form).[8][9] This difference provides crucial information for lead optimization.
Section 4: Investigating Mechanism of Action
Observing a cellular effect is not enough; you must confirm that it is caused by the inhibition of your intended target. For a kinase inhibitor, this involves checking if a downstream signaling pathway is affected as expected. For example, if your tetrahydroquinazoline targets a kinase in the PI3K/Akt pathway, you should observe a decrease in the phosphorylation of its downstream substrates.[18][19][20][21]
Caption: Simplified PI3K/Akt signaling pathway showing a potential point of inhibition.[22]
FAQ: Mechanism of Action Studies
Question/Problem
Expert Analysis & Recommended Solution
How do I confirm my compound is hitting the target in the cell?
The gold standard is to show target engagement. Techniques like Cellular Thermal Shift Assay (CETSA) can demonstrate that your compound binds to the target protein in the cellular environment. However, a more common approach is to measure the phosphorylation status of a direct downstream substrate via Western Blot. Treat cells with your compound, lyse them, and probe for both the phosphorylated form and the total amount of the substrate protein. A potent, on-target inhibitor should decrease the phospho-signal without affecting the total protein level.
My compound is potent in the biochemical assay but shows no effect on the signaling pathway in cells.
This reinforces the challenges of cell permeability and metabolism mentioned earlier. If the compound can't enter the cell or is rapidly inactivated, it won't engage its target. Consider this a critical data point for your structure-activity relationship (SAR) studies, indicating that the core scaffold may need chemical modification to improve its drug-like properties.[23]
I'm seeing inhibition of pathways I didn't expect. What does this mean?
This indicates potential off-target effects , where your compound inhibits other kinases or proteins in addition to your primary target.[16][24] This is very common with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[17] While sometimes detrimental, off-target effects can also be therapeutically beneficial.[25] To investigate this, you can perform a broad kinase screen (kinome scan) where your compound is tested against a large panel of recombinant kinases to generate an off-target profile.[26]
References
Ortega, J.A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Available at: [Link]
Stavrou, I., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. Available at: [Link]
Ventura, A.C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
Kolosov, M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. Available at: [Link]
Dahlin, J.L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Available at: [Link]
Promega GmbH. (2021). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Website. Available at: [Link]
Al-Ostath, A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]
Williams, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available at: [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]
Ortega, J.A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Available at: [Link]
Bhowmik, D., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega. Available at: [Link]
ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]
Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]
Hafez, H.N., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. International Journal of Organic Chemistry. Available at: [Link]
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
ResearchGate. Drugs incorporating tetrahydroquinolines. ResearchGate. Available at: [Link]
ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
Al-Suhaimi, E.A., et al. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Heliyon. Available at: [Link]
Kolosov, M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. Available at: [Link]
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Perlovich, G.L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics. Available at: [Link]
Hwang, H., et al. (2019). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega. Available at: [Link]
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Validating the Biological Potential of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one: A Comparative Guide
In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The synthetic compound, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The synthetic compound, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, represents a fascinating fusion of two pharmacologically significant moieties: the quinazoline ring system and a spiro-fused cyclobutane. This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of this compound, comparing its potential efficacy against established therapeutic agents through robust in vitro methodologies.
The quinazoline core is a well-established pharmacophore, present in numerous FDA-approved drugs with anticancer properties, such as gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) kinase inhibitors[1][2]. The incorporation of a spirocyclic system can impart conformational rigidity and novel three-dimensional topology, potentially leading to enhanced target specificity and improved pharmacokinetic profiles[3]. This unique structural architecture of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one beckons a thorough investigation into its biological activities, with a primary focus on its potential as an anticancer and antimicrobial agent, given the known properties of its constituent chemical motifs[4][5][6].
This guide will delineate a logical, step-by-step experimental workflow, from initial cytotoxicity screening to more specific antimicrobial assays. We will detail the causality behind experimental choices and provide protocols that are designed to be self-validating.
Experimental Validation Workflow: A Two-Pronged Approach
The initial validation of a novel synthetic compound with a promising scaffold should be systematic and resource-efficient. We propose a tiered approach, beginning with a broad assessment of cytotoxicity against a panel of cancer cell lines, followed by an evaluation of its antimicrobial properties.
Caption: A logical workflow for the initial biological validation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
Part 1: In Vitro Anticancer Activity Evaluation
The prevalence of the quinazoline scaffold in anticancer drugs makes this the primary area of investigation[1][7][8]. A preliminary assessment of the compound's ability to inhibit the growth of cancer cells is a crucial first step.
Rationale for Experimental Design
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective method for assessing cell viability and metabolic activity. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects. The selection of a diverse panel of cancer cell lines, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), allows for an initial assessment of potential tissue-specific activity. Doxorubicin, a well-characterized and potent chemotherapeutic agent, will serve as a positive control, providing a benchmark for the compound's efficacy.
Detailed Experimental Protocol: MTT Assay
Cell Culture: Maintain the selected cancer cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compounds in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve fitting software.
Comparative Data Presentation
The results of the MTT assay should be presented in a clear and concise table, allowing for a direct comparison of the cytotoxic activity of the test compound with the positive control.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The quinazoline moiety is also known to be a component of various antimicrobial agents[4][5]. Therefore, a parallel investigation into the antimicrobial properties of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is warranted.
Rationale for Experimental Design
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[9][10]. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism. A representative panel of microbes, including a Gram-positive bacterium (e.g., Staphylococcus aureus), a Gram-negative bacterium (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), will provide a broad-spectrum assessment of the compound's antimicrobial activity. Ciprofloxacin, a broad-spectrum antibacterial, and Fluconazole, a common antifungal, will serve as positive controls.
Microorganism Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of approximately 5 x 10^5 CFU/mL.
Compound Preparation: Prepare a stock solution of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, Ciprofloxacin, and Fluconazole in an appropriate solvent. Perform serial two-fold dilutions of the compounds in the respective broth in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Data Presentation
The antimicrobial activity should be summarized in a table for easy comparison.
Should the initial screening reveal significant anticancer activity, further investigation into the underlying mechanism of action would be necessary. Given the structural similarity to known EGFR inhibitors, a plausible hypothesis is the modulation of the EGFR signaling pathway.
Caption: A hypothetical inhibition of the EGFR signaling pathway by the spiro-quinazoline compound.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial biological validation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. The proposed in vitro assays for anticancer and antimicrobial activities, along with the use of appropriate positive controls, will generate the necessary preliminary data to ascertain the compound's potential as a therapeutic lead. Positive results from these initial screens would justify more in-depth mechanistic studies, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays for anticancer activity, or time-kill kinetic studies and resistance profiling for antimicrobial activity. The unique spirocyclic nature of this compound may unlock novel biological activities, and a systematic and rigorous validation approach is paramount to uncovering its full therapeutic potential.
References
Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (2021). MDPI. Retrieved from [Link]
Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved from [Link]
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central. Retrieved from [Link]
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(PDF) Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (2021). ResearchGate. Retrieved from [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved from [Link]
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A Comparative Analysis of Spiro-Cyclobutane vs. Spiro-Cyclohexane Quinazoline Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of innovative therapeutics, demonstrating a wide array of biological activities.[1][2] The strategic introductio...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of innovative therapeutics, demonstrating a wide array of biological activities.[1][2] The strategic introduction of spirocyclic systems at the C2 position of the quinazoline core has emerged as a powerful strategy to modulate pharmacological properties by introducing three-dimensional complexity. This guide provides a comparative analysis of two prominent classes of such analogs: spiro-cyclobutane and spiro-cyclohexane quinazolines. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own discovery programs.
Introduction: The Rationale for Spirocyclic Quinazolines
The quinazoline nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates targeting a range of diseases.[2][3] The incorporation of a spiro-fused cycloalkane ring at the C2 position offers several advantages:
Enhanced Three-Dimensionality: Moving away from planar structures can improve target binding specificity and reduce off-target effects.
Modulation of Physicochemical Properties: The size and nature of the spiro-alkane can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.
Novel Chemical Space: Spirocyclic systems provide access to unique chemical architectures, offering opportunities for novel intellectual property.
This guide will focus on the comparative aspects of employing a four-membered cyclobutane ring versus a six-membered cyclohexane ring in the spiro-quinazoline scaffold.
Synthesis Strategies: Building the Spiro-Quinazoline Core
The construction of spiro-quinazoline derivatives can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach
A common and versatile method for the synthesis of spiro[cycloalkane-1,2'-quinazoline]-4'(3'H)-ones involves the condensation of a 2-aminobenzamide with a corresponding cycloalkanone. This reaction is often catalyzed by an acid.
Experimental Protocol: General Synthesis of Spiro[cycloalkane-1,2'-quinazoline]-4'(3'H)-ones
Reaction Setup: To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or a deep eutectic solvent), add the corresponding cycloalkanone (cyclobutanone or cyclohexanone, 1.1 eq).
Catalyst Addition: Introduce an acidic catalyst (e.g., p-toluenesulfonic acid, sulfamic acid, or Amberlyst 15, 10-30 mol%).[4]
Reaction Conditions: The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation to drive the reaction to completion.[4] Reaction progress is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired spiro-quinazoline analog.
This general procedure can be adapted for both spiro-cyclobutane and spiro-cyclohexane analogs by simply varying the cycloalkanone starting material. Greener approaches utilizing microwave irradiation or deep eutectic solvents have been reported to improve yields and reduce reaction times.[4]
An alternative approach for the synthesis of spiro-cyclobutane quinazoline derivatives involves an oxidative rearrangement of spiro-cyclobutane cyclic aminals, which can be prepared from the condensation of cyclobutanone with o-aminobenzylamine.[5]
Comparative Physicochemical Properties
While a direct comparative study of the physicochemical properties of a matched pair of spiro-cyclobutane and spiro-cyclohexane quinazoline analogs is not extensively documented in the literature, we can infer the likely differences based on fundamental principles of medicinal chemistry.
Property
Spiro-Cyclobutane Analog
Spiro-Cyclohexane Analog
Rationale
Molecular Weight
Lower
Higher
The cyclohexane ring has two additional methylene units compared to the cyclobutane ring.[6][7]
Lipophilicity (cLogP)
Generally Lower
Generally Higher
The larger, more lipophilic cyclohexane ring contributes more to the overall lipophilicity of the molecule.
Aqueous Solubility
Generally Higher
Generally Lower
Increased lipophilicity typically correlates with decreased aqueous solubility.
Three-Dimensionality
More rigid, planar character
More flexible, chair/boat conformations
The conformational flexibility of the cyclohexane ring provides a more defined three-dimensional shape compared to the relatively planar cyclobutane ring.
It is crucial to experimentally determine these properties for any synthesized analogs to confirm these general trends.
Comparative Biological Activities: A Tale of Two Rings
The choice of the spiro-cycloalkane ring can significantly impact the biological activity of the resulting quinazoline analog. The optimal ring size is often target-dependent, influencing how the molecule fits into the binding pocket of a protein.
Spiro-Cyclohexane Quinazoline Analogs: Targeting PARP-1 and DPP-4
Research has shown that spiro-cyclohexane quinazoline derivatives are promising inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[8][9] A series of substituted spiro[quinazoline-2,1'-cyclohexane] derivatives were designed and synthesized, with some compounds exhibiting potent cytotoxic activity against the MCF-7 breast cancer cell line.[8][9]
Furthermore, spiro-cyclohexane-1,2'-quinazoline derivatives have been explored as potent dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[10][11] Several of these compounds demonstrated significantly higher activity than the reference drug linagliptin in in-vitro assays.[11] In vivo studies also revealed that some candidates were more potent than sitagliptin, with a rapid onset and long duration of action.[11]
Spiro-Cyclobutane Quinazoline Analogs: Insights from In Silico and Synthetic Studies
Direct experimental data on the biological activity of spiro-cyclobutane quinazoline analogs is less abundant. However, an in silico study investigating modulators of diacylglycerol kinase α (DGKα) compared spiro-fused analogs with cyclobutane, cyclopentane, and cyclohexane rings.[12] The computational results suggested that the cyclopentane derivatives consistently exhibited superior binding affinity compared to their cyclobutane and cyclohexane counterparts for this specific target.[12] This highlights the importance of the spiro-ring size for optimal target engagement.
In a synthetic context, a spiro-cyclobutane quinazoline derivative, deoxypeganine, has been efficiently synthesized via an oxidative rearrangement of a spiro cyclobutane cyclic aminal.[5] Quinazolinone alkaloids, including deoxypeganine, are known for their diverse biological activities.[5]
Structure-Activity Relationship (SAR) and Experimental Design
The available data, though not from a direct comparative study, allows us to formulate some preliminary structure-activity relationships and propose a robust experimental plan for a head-to-head comparison.
Inferred Structure-Activity Relationships
Ring Size Matters: The optimal spiro-alkane ring size is target-dependent. For DGKα, a five-membered ring appears optimal in silico, while for PARP-1 and DPP-4, the six-membered cyclohexane ring has yielded potent inhibitors.[8][9][10][11][12]
Substitution is Key: The biological activity of spiro-quinazoline analogs can be further tuned by substitution on both the quinazoline core and the spiro-cycloalkane ring.
Proposed Experimental Workflow for Comparative Analysis
To provide a definitive comparison, a systematic study should be undertaken.
Caption: Proposed experimental workflow for the comparative analysis.
Detailed Experimental Protocols for Comparative Evaluation
1. In Vitro ADME Profiling:
Aqueous Solubility: Matched pairs of spiro-cyclobutane and -cyclohexane analogs should be assessed using a standardized kinetic and thermodynamic solubility assay.
Lipophilicity: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH should be determined using a shake-flask or HPLC-based method.
Metabolic Stability: The in vitro metabolic stability of the compounds should be evaluated by incubating them with liver microsomes or hepatocytes and quantifying the parent compound remaining over time.
2. Biological Activity Assays:
Target-Based Assays: For a chosen biological target (e.g., PARP-1, DPP-4, or a kinase), the inhibitory activity (IC50) of the analog pairs should be determined using a biochemical assay.
Cell-Based Assays: The cellular potency (EC50) should be assessed in a relevant cell line to understand the compound's ability to engage the target in a cellular context.
Conclusion and Future Directions
The choice between a spiro-cyclobutane and a spiro-cyclohexane quinazoline analog is a nuanced decision that depends heavily on the specific drug discovery project and the biological target of interest.
Spiro-cyclohexane quinazoline analogs have demonstrated significant potential as inhibitors of PARP-1 and DPP-4, with a growing body of experimental evidence supporting their activity.[8][9][10][11] Their greater three-dimensionality may be advantageous for targets with well-defined, hydrophobic binding pockets.
Spiro-cyclobutane quinazoline analogs represent a less explored area with the potential for novel intellectual property. Their lower molecular weight and potentially more favorable solubility profiles could be advantageous. The existing in silico data suggests that for certain targets, smaller spiro-rings may be optimal.[12]
To definitively guide future drug design, a systematic experimental comparison of matched pairs of spiro-cyclobutane and spiro-cyclohexane quinazoline analogs is warranted. The proposed experimental workflow provides a roadmap for such an investigation. The insights gained from such a study would be invaluable for the rational design of next-generation spiro-quinazoline therapeutics.
References
In Silico Identification and Characterization of Spiro[4][10][12]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024, October 29). National Institutes of Health. Retrieved January 23, 2026, from [Link]
A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2-Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors. (2025, August 8). ResearchGate. Retrieved January 23, 2026, from [Link]
Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2- Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]
Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PPAR-1 inhibitors: molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Evaluation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is both arduous and resource-intensive.[1] The convergence of computational and experimental methodolog...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is both arduous and resource-intensive.[1] The convergence of computational and experimental methodologies has become paramount in streamlining this process, offering predictive insights that guide and refine laboratory work.[2][3] This guide provides an in-depth technical comparison of in silico and in vitro approaches for assessing the potential biological activity of a novel heterocyclic compound, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one.
The quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The unique spirocyclic fusion of a cyclobutane ring to the tetrahydroquinazoline core in our target molecule presents an intriguing structural modification that warrants a thorough investigation of its therapeutic potential. Here, we will explore a hypothetical scenario where Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is evaluated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase frequently implicated in cancer.[8][9]
The Synergy of Predictive and Experimental Science
The core principle of this guide is to illustrate the symbiotic relationship between computational (in silico) predictions and wet lab (in vitro) validation. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, offer a rapid and cost-effective means to generate hypotheses about a compound's bioactivity and drug-likeness.[10][11][12] These predictions, however, must be anchored in the reality of biological systems, which is achieved through rigorous in vitro testing. This guide will detail the causality behind the chosen experimental designs, ensuring a self-validating and scientifically sound workflow.
In Silico Evaluation: Crafting a Hypothesis
The initial phase of our investigation leverages computational tools to predict the interaction of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one with the ATP-binding site of EGFR and to forecast its pharmacokinetic properties.
Molecular Docking: Visualizing the Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[13][14][15] This allows us to hypothesize the binding mode and estimate the binding affinity of our spiro-quinazolinone derivative within the EGFR active site.
Experimental Protocol: Molecular Docking of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one against EGFR
Receptor Preparation:
The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).
Water molecules and co-crystallized ligands are removed.
Hydrogen atoms are added, and charges are assigned to the protein atoms.
Ligand Preparation:
A 3D structure of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is generated and energy-minimized.
Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
Docking Simulation:
A docking algorithm, such as AutoDock Vina, is used to search for the optimal binding pose of the ligand within the defined active site of EGFR.[16]
The simulation generates multiple binding poses, which are then ranked based on a scoring function that estimates the binding free energy.[13]
Analysis of Results:
The predicted binding poses and their corresponding binding energies are analyzed to identify the most favorable interactions.
Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, are visualized and documented.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[10][12] We will utilize computational models to predict the pharmacokinetic and toxicity profile of our target molecule.
Experimental Protocol: In Silico ADMET Prediction
Input: The 2D structure of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one is submitted to a predictive modeling platform (e.g., SwissADME, admetSAR).[17]
Parameter Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Toxicity: Ames test for mutagenicity and other toxicity endpoints.
Analysis: The predicted ADMET profile is evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five) to identify any potential liabilities.
In Vitro Validation: Testing the Hypothesis
The hypotheses generated from our in silico analysis will now be tested in a controlled laboratory setting. We will focus on assessing the cytotoxic effects of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one on a cancer cell line that overexpresses EGFR, such as the A549 human lung carcinoma cell line.
MTT Assay: Quantifying Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[18][19] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20] This assay will allow us to determine the concentration at which our compound exhibits cytotoxic effects.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture: A549 cells are cultured in a suitable medium and seeded into 96-well plates at a predetermined density.[20]
Compound Treatment: The cells are treated with varying concentrations of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one and incubated for a specified period (e.g., 72 hours).[20] Control wells with untreated cells and a vehicle control are included.
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[21]
Incubation: The plate is incubated for a few hours, during which metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20]
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).[18]
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The half-maximal inhibitory concentration (IC50) value is then determined from the dose-response curve.
Visualizing the Workflow
To provide a clear overview of the interconnectedness of our in silico and in vitro approaches, the following diagrams illustrate the key stages of the evaluation process.
Caption: In Vitro validation workflow.
Comparative Analysis of Expected Results
The true value of this dual approach lies in the comparison of the predicted and experimental data.
Parameter
In Silico Prediction
In Vitro Measurement
Interpretation of Concordance
EGFR Binding
Predicted binding energy (e.g., -8.5 kcal/mol) and key interactions with active site residues.
Not directly measured in this workflow, but inferred from cytotoxicity data.
A low predicted binding energy would be consistent with potent cytotoxic activity if EGFR is a primary driver of cell survival.
Cytotoxicity
Not directly predicted, but potential toxicity flags may be raised in ADMET profiling.
IC50 value (e.g., 10 µM) against A549 cells.
The in vitro IC50 value provides a quantitative measure of the compound's cytotoxic potency.
Drug-Likeness
Favorable ADMET profile (e.g., good oral bioavailability, low predicted toxicity).
Not directly measured in this workflow.
A good in silico ADMET profile increases the likelihood of the compound being a viable drug candidate.
A strong correlation between a favorable in silico profile (good binding affinity to EGFR, acceptable ADMET properties) and potent in vitro cytotoxicity would provide a solid foundation for further lead optimization. Discrepancies, on the other hand, are equally informative. For instance, high predicted binding affinity but low cytotoxicity might suggest issues with cell permeability or off-target effects.
Conclusion: An Integrated Approach to Drug Discovery
This guide has outlined a logical and scientifically rigorous workflow for the initial evaluation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one. By integrating predictive in silico modeling with confirmatory in vitro assays, researchers can make more informed decisions, prioritize promising candidates, and ultimately accelerate the drug discovery pipeline. [2][22]The synergy between these two domains is not merely a matter of efficiency but a fundamental component of modern, rational drug design.
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A Comparative Analysis of In Silico Docking Performance: Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one Against Known EGFR and Tubulin Inhibitors
Introduction: The Quest for Novel Therapeutic Scaffolds In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can effectively interact with validated biological targets is of paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Therapeutic Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can effectively interact with validated biological targets is of paramount importance. The quinazoline nucleus is a well-established pharmacophore present in numerous approved drugs, particularly in oncology.[1] Its derivatives have shown significant activity against a range of targets, including Epidermal Growth Factor Receptor (EGFR) and tubulin.[2][3][4] This guide introduces a novel spirocyclic derivative, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one, and evaluates its potential as a therapeutic agent through a comparative molecular docking analysis against known inhibitors of EGFR and tubulin.
Spirocyclic systems have gained considerable attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[5] By fusing a cyclobutane ring to the tetrahydroquinazoline core, Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one presents a unique conformational profile. This in silico study aims to predict the binding affinity and interaction patterns of this novel compound with two critical cancer targets: the ATP-binding site of EGFR and the colchicine-binding site of β-tubulin. A lower docking score generally indicates a stronger binding affinity.[6]
This guide will provide a detailed, step-by-step methodology for the molecular docking simulations, present a comparative analysis of the docking scores of our spiro compound against well-established inhibitors, and discuss the potential implications of these findings for future drug development endeavors.
Methodology: A Validated Molecular Docking Workflow
The foundation of any reliable in silico study lies in a robust and reproducible methodology. The following sections detail the protocol employed for the comparative docking analysis, utilizing the widely-used AutoDock Vina software.[7] The causality behind each experimental choice is explained to ensure scientific integrity.
Target Protein Preparation
The selection of appropriate protein structures is critical for a meaningful docking study. For this analysis, we selected the following crystal structures from the Protein Data Bank (PDB):
EGFR Kinase Domain: PDB ID: 1M17. This structure is co-crystallized with the known inhibitor Erlotinib, providing a well-defined ATP-binding pocket.[8][9]
Tubulin: PDB ID: 1SA0. This structure of the αβ-tubulin dimer provides a clear view of the colchicine binding site, a key target for microtubule-destabilizing agents.[10]
The preparation of these protein targets involved the following steps, which are crucial for ensuring the accuracy of the docking simulation:
Removal of Water Molecules and Heteroatoms: All non-essential water molecules and co-crystallized ligands were removed from the PDB files. This is done to create a clean binding site for the docking of our compounds of interest.
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structures.[11] This step is essential for the correct calculation of hydrogen bonding interactions, which are critical for ligand binding.
Assignment of Partial Charges: Gasteiger charges were assigned to the protein atoms. These charges are necessary for the scoring function to accurately estimate the electrostatic interactions between the protein and the ligand.
Ligand Preparation
The three-dimensional structures of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one and the known inhibitors were obtained from the PubChem database or generated using chemical drawing software. The ligands were prepared as follows:
Energy Minimization: The structures of all ligands were subjected to energy minimization using a suitable force field. This process ensures that the ligands are in a low-energy, stable conformation before docking.
Assignment of Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined. This allows the docking software to explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.
Conversion to PDBQT Format: The prepared ligand structures were converted to the PDBQT file format, which is the required input format for AutoDock Vina.[12]
Molecular Docking Simulation with AutoDock Vina
AutoDock Vina was chosen for this study due to its high accuracy and computational speed.[7] The docking process was performed as follows:
Grid Box Generation: A grid box was defined around the active site of each target protein. The size and center of the grid box were chosen to encompass the entire binding pocket, allowing the ligand to freely explore the conformational space within the site.
Docking Execution: The docking simulations were performed using the prepared protein and ligand files. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the binding landscape.[13]
Analysis of Docking Results: The output from AutoDock Vina provides multiple binding poses for each ligand, ranked by their docking scores (binding affinities) in kcal/mol.[14][15] The pose with the lowest docking score was selected as the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were then analyzed to understand the molecular basis of binding.
Experimental Workflow and Ligand-Protein Interaction Diagrams
To visually represent the methodologies, the following diagrams were generated using Graphviz.
Caption: Molecular Docking Workflow.
Caption: Ligand-Protein Binding Interactions.
Results: Comparative Docking Scores
The following tables summarize the predicted binding affinities (docking scores) of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one and known inhibitors against the EGFR kinase domain and the colchicine binding site of β-tubulin.
The in silico docking analysis provides valuable preliminary insights into the potential of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one as a dual inhibitor of EGFR and tubulin.
Against the EGFR kinase domain , the spiro compound exhibited a predicted docking score of -8.2 kcal/mol. This value is comparable to, and in some reported cases, better than the known inhibitor Erlotinib.[16] The predicted interactions with key residues in the ATP-binding pocket, such as Met769, suggest a similar binding mode to other quinazoline-based EGFR inhibitors.[16] The spirocyclic nature of the compound may contribute to a favorable conformation within the binding site, potentially leading to enhanced affinity.
In the case of tubulin , the spiro compound showed a predicted docking score of -7.9 kcal/mol at the colchicine binding site. This score is within the range of known colchicine site inhibitors like colchicine and combretastatin A4. The predicted interactions with residues such as Cys241 and Leu248 are characteristic of inhibitors that bind to this pocket and disrupt microtubule dynamics.[10]
It is important to emphasize that these are computational predictions and require experimental validation. However, the favorable docking scores against both targets suggest that the spiro-quinazoline scaffold is a promising starting point for the development of novel anticancer agents. The dual inhibitory potential, if confirmed, could be particularly advantageous in overcoming drug resistance mechanisms that are common with single-target agents.
Conclusion and Future Directions
This comparative guide has outlined a comprehensive in silico evaluation of Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one against two critical cancer targets, EGFR and tubulin. The molecular docking studies predict that this novel spiro compound has the potential to bind to both targets with affinities comparable to known inhibitors.
The logical next steps in the investigation of this compound would be:
Synthesis and in vitro validation: The compound needs to be synthesized and tested in enzymatic assays to determine its IC50 values against EGFR and tubulin polymerization.
Cell-based assays: The antiproliferative activity of the compound should be evaluated in cancer cell lines that are sensitive to EGFR and tubulin inhibitors.
Structural biology: Co-crystallization of the compound with its target proteins would provide definitive evidence of its binding mode and interactions.
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